molecular formula C8H17NO3 B1357462 Ethyl 5-hydroxypentylcarbamate CAS No. 210056-91-0

Ethyl 5-hydroxypentylcarbamate

カタログ番号: B1357462
CAS番号: 210056-91-0
分子量: 175.23 g/mol
InChIキー: WHZCHGMXZGTIPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl 5-Hydroxypentylcarbamate, with a molecular formula of C8H17NO3 and a molecular weight of 175.23 g/mol, is a versatile chemical building block of significant interest in research and development . This compound features a carbamate ethyl ester group and a terminal hydroxypentyl chain, making it a valuable bifunctional intermediate for organic synthesis and medicinal chemistry. The carbamate group is a common protecting group for amines and a key structural motif in the design of pharmaceutical agents and bioactive molecules . The terminal hydroxyl group provides a handle for further chemical modifications, such as esterification, etherification, or serving as a linker for conjugation. Researchers can utilize this compound in the synthesis of more complex molecules, including polymer precursors and specialized organic compounds with potential biological activity. Its structure is analogous to other protected amino alcohols, such as the widely available tert-butyl N-(5-hydroxypentyl)carbamate (CAS 75178-90-4), which is commonly used as a synthetic intermediate . Ethyl carbamate derivatives have a history of use in biomedical research, though it is crucial to note that the parent compound, ethyl carbamate (urethane), is classified as a probable human carcinogen . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or any form of human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl N-(5-hydroxypentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-2-12-8(11)9-6-4-3-5-7-10/h10H,2-7H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZCHGMXZGTIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598227
Record name Ethyl (5-hydroxypentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210056-91-0
Record name Ethyl (5-hydroxypentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to N-(5-Hydroxypentyl)carbamates for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial searches for "Ethyl N-(5-hydroxypentyl)carbamate" did not yield a verifiable CAS number or substantive technical data, suggesting it is not a commonly available or well-documented compound. In contrast, the closely related analogue, tert-Butyl N-(5-hydroxypentyl)carbamate , is extensively documented and widely utilized in chemical synthesis and drug development. This guide will, therefore, focus on this well-characterized compound to provide a robust and technically valuable resource for researchers, scientists, and drug development professionals.

Technical Guide: tert-Butyl N-(5-hydroxypentyl)carbamate

This guide provides a comprehensive overview of tert-butyl N-(5-hydroxypentyl)carbamate, a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a terminal hydroxyl group and a carbamate-protected amine, making it a valuable building block for the synthesis of more complex molecules, including linkers for antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Chemical Identity and Properties

CAS Number: 75178-90-4

Synonyms:

  • 5-(tert-Butoxycarbonyl)amino-1-pentanol

  • N-Boc-5-aminopentanol

  • tert-Butyl (5-hydroxypentyl)carbamate

  • N-(5-Hydroxypentyl)carbamic Acid 1,1-Dimethylethyl Ester

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₂₁NO₃[Source: 3, 5]
Molecular Weight 203.28 g/mol [Source: 3, 5]
Appearance Colorless to Almost colorless clear liquid[Source: 12]
Density 1.00 g/mL at 20 °C[Source: 5]
Refractive Index n20/D 1.45[Source: 5]
Flash Point 109 °C (228.2 °F) - closed cup[Source: 5]
Storage Temperature 2-8°C[Source: 5, 12]
Synthesis and Mechanism

The most common and efficient synthesis of tert-butyl N-(5-hydroxypentyl)carbamate involves the selective protection of the amino group of 5-amino-1-pentanol using di-tert-butyl dicarbonate (Boc₂O).

Reaction Causality: The amino group is a more potent nucleophile than the hydroxyl group under neutral or slightly basic conditions. This difference in nucleophilicity allows for the selective acylation of the amine by the electrophilic carbonyl carbon of Boc₂O, leaving the hydroxyl group intact. A mild base is often used to neutralize the tert-butoxycarbamic acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of tert-Butyl N-(5-hydroxypentyl)carbamate

  • Dissolution: Dissolve 5-amino-1-pentanol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or sodium bicarbonate, to the solution.

  • Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup:

    • Quench the reaction with water.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl N-(5-hydroxypentyl)carbamate.

Diagram of Synthesis Workflow

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 5-amino-1-pentanol 5-amino-1-pentanol Reaction Selective N-acylation 5-amino-1-pentanol->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Base Base (e.g., TEA) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product tert-Butyl N-(5-hydroxypentyl)carbamate Purification->Product

Caption: Synthesis workflow for tert-Butyl N-(5-hydroxypentyl)carbamate.

Applications in Research and Drug Development

The bifunctional nature of tert-butyl N-(5-hydroxypentyl)carbamate makes it a versatile linker and building block in several areas of drug discovery and development.

  • PROTACs and Molecular Glues: The terminal hydroxyl group can be functionalized to attach to a ligand for an E3 ubiquitin ligase, while the protected amine can be deprotected and coupled to a warhead that binds to a target protein. This forms the basis of Proteolysis-Targeting Chimeras (PROTACs).

  • Antibody-Drug Conjugates (ADCs): The molecule can serve as a component of the linker that connects a cytotoxic payload to an antibody. The hydroxyl end can be modified for conjugation, and the amine, after deprotection, can be attached to the payload.

  • Synthesis of Novel Chemical Entities: It is used as a precursor for creating molecules with specific spacer lengths and functionalities. For example, it may be used in the synthesis of hydroxylamino-containing analogs of 1-guanidine-7-aminopentane (GC7).[1]

Diagram of Application Logic

Applications cluster_modification Functionalization Pathways cluster_conjugation Conjugate Assembly A tert-Butyl N-(5-hydroxypentyl)carbamate N-Boc -OH Deprotection Amine Deprotection (-Boc) A:amine->Deprotection Activation Hydroxyl Activation (e.g., to O-Ms) A:hydroxyl->Activation Target_Ligand Target Protein Ligand Deprotection->Target_Ligand forms amide bond Cytotoxic_Payload Cytotoxic Payload Deprotection->Cytotoxic_Payload forms amide bond E3_Ligase_Ligand E3 Ligase Ligand Activation->E3_Ligase_Ligand forms ether/ester bond PROTAC PROTAC Molecule Target_Ligand->PROTAC E3_Ligase_Ligand->PROTAC ADC_Linker ADC Linker-Payload Cytotoxic_Payload->ADC_Linker

Caption: Functionalization pathways for drug conjugate synthesis.

Safety and Handling

While tert-butyl N-(5-hydroxypentyl)carbamate itself is not classified under GHS, general laboratory safety precautions should be observed. It is a combustible liquid.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist. Use only in a well-ventilated area, preferably under a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (2-8°C).[1][2]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

Conclusion

tert-Butyl N-(5-hydroxypentyl)carbamate is a key synthetic intermediate whose value lies in its orthogonal protecting groups, allowing for sequential modification of its amine and hydroxyl functionalities. This property is extensively leveraged in the construction of complex therapeutic modalities like PROTACs and ADCs, making it an indispensable tool for medicinal chemists and drug development professionals. Its well-defined synthesis and stable nature ensure its continued relevance in the field.

References

  • 5-(t-Boc-amino)-1-pentanol . Splendid Lab Pvt. Ltd. [Link]

Sources

An In-depth Technical Guide to the Stability of Ethyl Carbamate Linkers at Physiological pH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carbamate functional group, particularly the ethyl carbamate linker, is a cornerstone in modern therapeutic design, valued for its role in connecting active pharmaceutical ingredients (APIs) to carrier molecules in prodrugs and antibody-drug conjugates (ADCs). Its utility is critically dependent on its stability profile; it must be sufficiently robust to endure systemic circulation yet permit cleavage at the target site. This guide provides a detailed examination of the factors governing the stability of ethyl carbamate linkers at physiological pH (~7.4). We will dissect the fundamental chemistry of the carbamate bond, explore the dual degradation pathways of chemical hydrolysis and enzymatic cleavage, and present a framework for rationally tuning linker stability through structural modification. Furthermore, this document furnishes detailed, field-proven protocols for the empirical assessment of stability and contextualizes this knowledge with a case study on self-immolative linkers, offering researchers and drug development professionals a comprehensive resource for designing and validating next-generation therapeutics.

Fundamental Chemistry of the Carbamate Bond

The carbamate moiety can be viewed as a hybrid of an ester and an amide. This unique structure imparts a degree of stability greater than that of a typical ester but generally less than that of an amide. The key to this stability lies in the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, creating a resonance structure.[1] This resonance imparts partial double-bond character to the C-N bond, strengthening it and making the carbonyl carbon less electrophilic and, therefore, less susceptible to nucleophilic attack compared to an ester's carbonyl carbon.[1]

Caption: Core structure and resonance of an ethyl carbamate linker.

This inherent stability makes the carbamate an attractive linker. Unlike esters, which can be readily hydrolyzed by plasma esterases, carbamates often exhibit greater stability in circulation, a critical attribute for targeted drug delivery systems that require the conjugate to remain intact until it reaches the target tissue.[2]

Degradation Pathways at Physiological pH

At the near-neutral pH of blood and extracellular fluid (pH 7.4), an ethyl carbamate linker is subject to two primary degradation pathways: chemical hydrolysis and enzymatic cleavage. While chemically stable, the biological environment introduces enzymes that can dramatically accelerate cleavage.

Chemical Hydrolysis

The uncatalyzed hydrolysis of carbamates in neutral water is typically very slow. However, the reaction is susceptible to base catalysis. At physiological pH, hydroxide ions (OH⁻) can act as a nucleophile, attacking the electrophilic carbonyl carbon in a bimolecular acyl substitution (BAc2) mechanism.[3][4]

The process begins with the nucleophilic attack of a hydroxide ion on the carbamate carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alcohol (or phenol) leaving group and forming carbamic acid. Carbamic acid is unstable and rapidly decomposes into carbon dioxide and the corresponding amine.[5] For N-monosubstituted carbamates, an alternative E1cB-like mechanism involving deprotonation of the nitrogen followed by expulsion of the leaving group to form an isocyanate intermediate can also occur under basic conditions.[5]

Carbamate_Hydrolysis Start R-O-C(=O)NH-R' (Ethyl Carbamate Linker) Intermediate Tetrahedral Intermediate [R-O-C(O⁻)(OH)NH-R'] Start->Intermediate 1. Nucleophilic Attack OH_ion OH⁻ (Nucleophile at pH 7.4) OH_ion->Intermediate Products R-OH + O=C=N-R' (Alcohol + Isocyanate) Intermediate->Products 2. Collapse & Leaving Group Expulsion FinalProducts R-OH + H₂N-R' + CO₂ (Final Products) Products->FinalProducts 3. Isocyanate Hydrolysis H2O H₂O H2O->FinalProducts

Caption: General mechanism for base-catalyzed carbamate hydrolysis.

Enzymatic Cleavage

In a physiological setting, enzymatic hydrolysis is often the dominant pathway for linker cleavage. Carboxylesterases, which are abundant in the liver, plasma, and other tissues, are a primary class of enzymes responsible for metabolizing carbamates.[6][7] While the term "esterase" suggests a preference for ester bonds, many of these enzymes have broad substrate specificity and can efficiently cleave carbamate linkages.

The significance of this pathway cannot be overstated. A linker that is exceptionally stable in a pH 7.4 buffer may have a half-life of only minutes or hours in plasma due to enzymatic action.[8] This underscores a critical principle in drug development: in vitro chemical stability does not guarantee in vivo stability. Therefore, empirical testing in relevant biological matrices is non-negotiable.

Structure-Stability Relationships (SSR): A Guide to Tuning Linker Half-Life

The rate of both chemical and enzymatic hydrolysis can be rationally modulated by altering the chemical structure of the linker. Understanding these relationships allows scientists to fine-tune a linker's half-life for a specific application.

  • Electronic Effects: The electronic nature of the substituents on both the alcohol and amine portions of the carbamate has a profound impact on stability.

    • On the Leaving Group (Alcohol/Phenol): Attaching electron-withdrawing groups (e.g., -NO₂, -CN, halides) to a phenolic leaving group makes the corresponding phenoxide a better, more stable leaving group. This significantly accelerates the rate of hydrolysis.[9] Conversely, electron-donating groups (-OCH₃, -CH₃) decrease the rate of hydrolysis.

    • On the Nitrogen: The nature of the substituent on the nitrogen also plays a role. Generally, carbamates derived from secondary amines are more stable than those from primary amines.

  • Steric Effects: Increasing steric bulk around the carbonyl center can physically hinder the approach of a nucleophile (either a hydroxide ion or an enzyme's active site residue).[6] Introducing bulky groups on the carbon adjacent to the oxygen or nitrogen can significantly increase the linker's stability against both chemical and enzymatic degradation.

The following table summarizes these guiding principles:

Structural ModificationPositionExpected Impact on Stability at pH 7.4Rationale
Electron-Withdrawing Group On Phenolic Leaving GroupDecrease Stabilizes the negative charge on the departing phenoxide ion, making it a better leaving group.
Electron-Donating Group On Phenolic Leaving GroupIncrease Destabilizes the departing phenoxide, making it a poorer leaving group.
Bulky Substituents Near Carbonyl CarbonIncrease Provides steric hindrance, impeding the approach of nucleophiles (chemical or enzymatic).[6]
Secondary vs. Primary Amine Nitrogen SubstituentIncrease Increases steric hindrance and alters electronic properties, generally leading to higher stability.

A Practical Guide to Stability Assessment

Empirical validation is the cornerstone of linker design. The following protocols outline standardized, self-validating workflows for assessing the stability of ethyl carbamate linkers.

Experimental Workflow Overview

Stability_Assay_Workflow Prep Prepare Stock Solution (e.g., 10 mM in DMSO) Incubate_Buffer Incubate in pH 7.4 Buffer (e.g., PBS at 37°C) Prep->Incubate_Buffer Incubate_Plasma Incubate in Plasma (e.g., Human Plasma at 37°C) Prep->Incubate_Plasma Timepoints Sample at Time Points (e.g., 0, 1, 4, 8, 24 hr) Incubate_Buffer->Timepoints Chemical Stability Incubate_Plasma->Timepoints Enzymatic + Chemical Stability Quench Quench Reaction (e.g., Acetonitrile Crash) Timepoints->Quench Process Process Sample (Vortex, Centrifuge) Quench->Process Analyze Analyze Supernatant (LC-MS/MS or HPLC) Process->Analyze Data Plot % Remaining vs. Time Calculate Half-Life (t½) Analyze->Data

Caption: General experimental workflow for stability assessment.

Protocol 1: In Vitro Buffer Stability Assay

Objective: To determine the intrinsic chemical stability of the carbamate linker at physiological pH in the absence of enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a 1X Phosphate-Buffered Saline (PBS) solution and adjust the pH to exactly 7.4.

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Incubation:

    • In a microcentrifuge tube, add 990 µL of pH 7.4 PBS pre-warmed to 37°C.

    • Spike in 10 µL of the 10 mM stock solution to achieve a final concentration of 100 µM. The final DMSO concentration should be ≤1% to minimize solvent effects.

    • Vortex briefly and place the tube in a 37°C incubator.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw a 50 µL aliquot.

    • The "T=0" sample should be taken immediately after spiking and vortexing.

  • Quenching and Sample Processing:

    • Immediately add the 50 µL aliquot to a new tube containing 150 µL of ice-cold acetonitrile (ACN) with an internal standard.

    • Causality: The ACN serves to precipitate any trace proteins and effectively stops the hydrolysis reaction by removing the aqueous environment.

    • Vortex the sample vigorously for 30 seconds.

    • Centrifuge at >12,000 x g for 10 minutes to pellet precipitated material.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the sample via a validated HPLC or LC-MS/MS method to quantify the percentage of the parent compound remaining relative to the T=0 sample.

  • Data Interpretation:

    • Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is the negative of the pseudo-first-order rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To determine the stability of the linker in a physiologically relevant matrix that contains metabolic enzymes.

Methodology:

  • Reagent Preparation:

    • Thaw frozen human plasma (or plasma from another species of interest) in a 37°C water bath.

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Incubation:

    • In a microcentrifuge tube, add 495 µL of the pre-warmed plasma.

    • Spike in 5 µL of the 10 mM stock solution to achieve a final concentration of 100 µM.

    • Vortex briefly and place the tube in a 37°C incubator.

  • Controls (Self-Validation):

    • Buffer Control: Run a parallel experiment in PBS (as per Protocol 1) to distinguish chemical from enzymatic degradation.

    • Heat-Inactivated Plasma Control: Incubate an aliquot of plasma at 60°C for 30 minutes to denature enzymes before spiking with the compound. This control helps confirm that degradation is enzyme-mediated.

  • Sampling and Quenching:

    • Follow the same procedure as the buffer stability assay (Steps 3 & 4), taking aliquots at appropriate time points.

    • Causality: The protein precipitation step with ACN is even more critical here, as it simultaneously stops enzymatic activity and removes the abundant plasma proteins that would interfere with analysis.

  • Analysis and Data Interpretation:

    • Analyze samples via LC-MS/MS. This is often required for plasma due to the complexity of the matrix.

    • Calculate the half-life in plasma. By comparing t½ (plasma) with t½ (buffer) and t½ (heat-inactivated plasma), you can definitively assess the contribution of enzymatic cleavage to the overall degradation.

Case Study: The Role of Carbamate Stability in Self-Immolative Linkers

The field of antibody-drug conjugates (ADCs) provides an elegant example of how the inherent stability of a carbamate linker is strategically exploited. Many successful ADCs utilize a para-aminobenzyl carbamate (PABC) linker.[10][11]

In this system, the carbamate itself is not the primary cleavage site in circulation. Instead, it acts as a stable bridge between a "self-immolative" spacer and the payload. The linker is designed with an enzyme-cleavable trigger, such as a dipeptide sequence that is a substrate for lysosomal proteases like Cathepsin B.[11]

Mechanism of Action:

  • The ADC is internalized into a target cell and trafficked to the lysosome.

  • In the lysosome, Cathepsin B cleaves the dipeptide trigger.

  • This cleavage unmasks a free amine on the PABC spacer.

  • This amine initiates a rapid, spontaneous 1,6-elimination reaction—an electronic cascade through the benzene ring.

  • This cascade results in the expulsion of the payload, which was attached via the highly stable carbamate bond, and the release of carbon dioxide.

The brilliance of this design is that it leverages the carbamate's chemical stability for systemic circulation while providing a highly specific, enzyme-triggered mechanism for its rapid cleavage inside the target cell.

PABC_Mechanism cluster_0 Inside Lysosome cluster_1 Release Cascade Trigger Enzyme-Cleavable Trigger (e.g., Val-Cit) PABC PABC Spacer Trigger->PABC attached to Cleavage 1. Cathepsin B Cleaves Trigger Carbamate Stable Carbamate -NH-C(=O)-O- PABC->Carbamate contains Payload Drug Payload Carbamate->Payload links to Unmask 2. Free Amine Unmasked Cleavage->Unmask Elimination 3. Spontaneous 1,6-Elimination Unmask->Elimination Release 4. Payload Released Elimination->Release

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of Ethyl 5-hydroxypentylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-hydroxypentylcarbamate (CAS 210056-91-0) is a bifunctional aliphatic intermediate characterized by a terminal primary hydroxyl group and an ethyl carbamate (urethane) moiety separated by a pentyl linker. Its structural dualism—combining a polar hydrogen-bonding head (hydroxyl) and a semi-polar tail (carbamate)—dictates a specific solubility profile critical for its use in antibody-drug conjugate (ADC) linker synthesis and crosslinking applications.

This guide provides a definitive technical analysis of its solubility landscape, moving beyond basic data to explain the thermodynamic drivers of dissolution. It includes validated protocols for solubility determination and critical handling notes regarding detection limitations due to the compound's lack of a strong chromophore.

Physicochemical Architecture

To predict solubility behavior accurately, we must first deconstruct the molecule's interaction potential.

Structural Analysis[1][2]
  • Core Scaffold: Pentyl chain (

    
    ) provides lipophilic character, enabling solubility in chlorinated solvents.
    
  • Functional Group A (Head): Primary Hydroxyl (

    
    ). Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This drives solubility in protic solvents (MeOH, EtOH).
    
  • Functional Group B (Tail): Ethyl Carbamate (

    
    ). The carbonyl oxygen is a strong HBA; the amide nitrogen is a weak HBD. This moiety ensures high solubility in polar aprotic solvents (DMSO, DMF).
    
Calculated Properties (In Silico)
PropertyValue (Estimated)Implication
Molecular Weight 175.23 g/mol Small molecule; rapid dissolution kinetics.
LogP (Octanol/Water) ~0.5 – 0.9Amphiphilic. "Drug-like" polarity; crosses membranes but retains water compatibility.
Polar Surface Area (PSA) ~69 ŲModerate polarity. Suggests good solubility in polar organic solvents.
Physical State Viscous Liquid / Low-melt SolidLikely an oil at RT; handle as a liquid for volumetric dosing.

Solubility Landscape

The following classification is based on the principle of "Like Dissolves Like," validated by the compound's Hansen Solubility Parameters (HSP).

Class I: Polar Aprotic Solvents (The "Gold Standard")

Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc).

  • Solubility: >100 mg/mL (Freely Soluble)

  • Mechanism: These solvents possess high dipole moments that interact strongly with the carbamate carbonyl and the hydroxyl dipole. They disrupt the intermolecular H-bonds of the pure compound effectively.

  • Application: Ideal for stock solutions (100 mM) in biological assays or as reaction solvents for nucleophilic substitutions.

Class II: Polar Protic Solvents (Process Solvents)

Solvents: Ethanol, Methanol, Isopropanol.

  • Solubility: >50 mg/mL (Soluble to Freely Soluble)

  • Mechanism: The solvent's hydroxyl groups engage in vigorous H-bonding with both the terminal OH and the carbamate NH/CO of the solute.

  • Risk: Transesterification. Prolonged storage in methanol (especially with trace acid/base) can lead to the exchange of the ethyl group for a methyl group (Methyl 5-hydroxypentylcarbamate). Recommendation: Use Ethanol for short-term processing; avoid Methanol for long-term storage.

Class III: Chlorinated & Polarized Non-Polar Solvents

Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.

  • Solubility: >20 mg/mL (Soluble)

  • Mechanism: DCM interacts well with the lipophilic pentyl chain and the carbamate moiety. Ethyl acetate is an excellent solvent for extraction/purification.

  • Application: Primary solvents for liquid-liquid extraction (LLE) from aqueous reaction mixtures.

Class IV: Non-Polar Solvents

Solvents: Hexane, Heptane, Cyclohexane.[1]

  • Solubility: <1 mg/mL (Insoluble/Sparingly Soluble) [2]

  • Mechanism: The energetic cost to break the solute's polar H-bonds is not recovered by the weak Van der Waals interactions offered by alkanes.

  • Application: Use as an anti-solvent to precipitate the compound during purification.

Summary Table
Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Utility
Polar Aprotic DMSO, DMFHigh (>100 mg/mL)Stock solutions, library storage
Polar Protic Ethanol, MethanolHigh (>50 mg/mL)Recrystallization, reactions
Chlorinated DCM, ChloroformHigh (>50 mg/mL)Extraction, Chromatography
Esters Ethyl AcetateModerate-HighExtraction, Green solvent alternative
Alkanes Hexane, HeptaneLow/InsolubleAnti-solvent precipitation
Aqueous Water, PBSModerate (~5-10 mg/mL)Biological testing (requires co-solvent)

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for solvent selection based on the intended application (Reaction, Extraction, or Analysis).

SolubilityLogic Start Select Solvent for Ethyl 5-hydroxypentylcarbamate Application Intended Application? Start->Application Reaction Synthesis/Reaction Application->Reaction Extraction Purification/Extraction Application->Extraction Analysis Analysis (HPLC/NMR) Application->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp Partition Partition vs Water? Extraction->Partition Detection Detection Method? Analysis->Detection DMF Use DMF or DMSO (High Solubility, High BP) HighTemp->DMF Yes THF Use THF or Dioxane (Moderate Solubility) HighTemp->THF No DCM Use DCM (Bottom Layer, High Sol) Partition->DCM Denser than Water EtOAc Use Ethyl Acetate (Top Layer, Good Sol) Partition->EtOAc Lighter than Water NMR Use DMSO-d6 or CDCl3 Detection->NMR Structural ID LCMS Use ACN/Water + Formic Acid (Avoid UV detection) Detection->LCMS Quantification

Figure 1: Decision tree for solvent selection based on experimental requirements.

Experimental Protocols

Protocol: Saturation Shake-Flask Method

Purpose: To determine the precise thermodynamic solubility in a specific solvent.

  • Preparation: Weigh approximately 20 mg of Ethyl 5-hydroxypentylcarbamate into a 2 mL HPLC vial.

  • Solvent Addition: Add 200 µL of the target solvent.

  • Agitation: Cap the vial and shake/vortex at 25°C for 24 hours.

    • Observation: If the solid dissolves completely, add more compound until a visible precipitate remains (saturation).

  • Equilibration: Allow the sample to stand for 4 hours to ensure equilibrium.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (compatible with most organic solvents).

  • Quantification: Analyze the filtrate via HPLC (see Section 5.2).

Critical Note on Detection (The "Invisible" Trap)

Challenge: Ethyl 5-hydroxypentylcarbamate lacks a conjugated


-system (aromatic ring). It has negligible UV absorbance  above 210 nm.
  • Common Failure: Researchers attempting to measure solubility using a UV-Vis spectrophotometer at 254 nm will see nothing, falsely concluding zero solubility or instrument error.

  • Required Detection Methods:

    • LC-MS (Recommended): Detects the molecular ion

      
      .
      
    • ELSD / CAD (Charged Aerosol Detector): Universal detection for non-chromophoric compounds.

    • Refractive Index (RI): Suitable for isocratic HPLC methods only.

    • Low-UV HPLC: Detection at 200-205 nm is possible but requires high-purity solvents (HPLC grade Acetonitrile/Water) to avoid baseline noise.

Stability & Handling

Transesterification
  • Risk: High.[1][2]

  • Condition: In the presence of primary alcohols (MeOH, EtOH) and catalytic acid/base.

  • Mechanism: The ethoxy group of the carbamate can exchange with the solvent alcohol.

  • Mitigation: Avoid storing stock solutions in methanol for >24 hours. Use DMSO or Acetonitrile for long-term storage (-20°C).

Cyclization
  • Risk: Moderate (at high temperatures).

  • Mechanism: Intramolecular nucleophilic attack of the terminal hydroxyl group onto the carbamate carbonyl can release ethanol and form a cyclic carbonate or cyclic carbamate (piperidin-2-one derivative, though less favored than 5- or 6-membered rings).

  • Mitigation: Keep reaction temperatures < 80°C unless cyclization is the intended pathway.

References

  • ChemicalBook. (2025). Ethyl 5-hydroxypentylcarbamate Properties & CAS 210056-91-0. Retrieved from

  • PubChem. (2025). Ethyl 5-hydroxypentanoate (Analogous Ester Data). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). 5-(Boc-amino)-1-pentanol (Analogous Carbamate Data). Retrieved from

  • Cayman Chemical. (2025). JWH 081 N-(5-hydroxypentyl) metabolite Solubility Data. Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Contextual grounding for solubility parameter prediction).

Sources

Technical Guide: Applications of Hydroxy-Functionalized Carbamate Spacers in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxy-functionalized carbamate spacers, particularly those based on the p-hydroxybenzyl alcohol (PHB) scaffold, represent a cornerstone in the design of self-immolative linkers (SILs) for antibody-drug conjugates (ADCs) and prodrugs. Unlike simple alkyl carbamates, these spacers possess a latent phenolic hydroxyl group that, upon enzymatic unmasking, triggers a spontaneous 1,6-elimination cascade. This mechanism ensures the traceless release of amine-containing payloads (e.g., doxorubicin, MMAE) without leaving residual linker fragments that could alter drug pharmacokinetics or potency.

This guide details the mechanistic principles, synthetic pathways, and critical stability parameters required to deploy these spacers effectively in drug development.

Mechanistic Principles: The 1,6-Elimination Cascade

The primary utility of hydroxy-functionalized carbamate spacers lies in their ability to translate a specific enzymatic cleavage event into the release of a distal payload.

The Triggering Event

The system is typically designed as a tripartite structure: Trigger — Spacer — Payload .

  • Trigger: A protecting group on the phenolic oxygen (e.g., a

    
    -glucuronide, phosphate, or ester).
    
  • Spacer: The p-hydroxybenzyl carbamate (PHBC) unit.

  • Payload: An amine-bearing cytotoxic agent.[1][2]

When the trigger is removed (e.g., by


-glucuronidase in the lysosome), the phenol is unmasked. The resulting phenoxide ion becomes an electron donor, initiating a cascade through the aromatic system.
The Cascade (Quinone Methide Formation)

The electron density from the phenoxide pushes into the benzene ring, expelling the carbamate group at the para position. This results in the formation of a transient, highly reactive quinone methide species and the liberation of the carbamic acid, which spontaneously decarboxylates to release the free amine drug.

Visualization of the Pathway

G Trigger Triggered Conjugate (Glucuronide-PHB-Drug) Intermediate Unmasked Phenol (Phenoxide Intermediate) Trigger->Intermediate Hydrolysis Enzyme Enzyme (e.g., β-Glucuronidase) Enzyme->Trigger QM Quinone Methide (Electrophilic Byproduct) Intermediate->QM 1,6-Elimination CO2 CO2 Intermediate->CO2 Drug Free Amine Payload (Active Drug) Intermediate->Drug Release

Figure 1: The 1,6-elimination cascade mechanism.[3][4] Enzymatic cleavage unmasks the phenol, driving electron reorganization to release the payload and generate a quinone methide byproduct.

Synthetic Strategies

Synthesizing PHB-based linkers requires careful orchestration to prevent premature self-immolation. The standard protocol utilizes activated carbonates to form the carbamate bond.

The p-Nitrophenyl Carbonate (NPC) Route

The most robust method involves activating the benzylic alcohol of the spacer with bis(4-nitrophenyl) carbonate. This creates a stable but reactive intermediate that can be stored or reacted immediately with the drug payload.

Reaction Scheme Logic:

  • Selectivity: The phenolic hydroxyl is more acidic/nucleophilic than the benzylic hydroxyl, but in the PHB scaffold, the phenol is usually "pre-installed" with the trigger (e.g., glucuronide) before carbamate formation to avoid polymerization.

  • Activation: Bis(4-nitrophenyl) carbonate is preferred over phosgene for safety and stoichiometric control.

Synthetic Workflow Diagram

Synthesis Start p-Hydroxybenzyl Alcohol (Protected Phenol) Step1 Activation (Bis(4-nitrophenyl) carbonate + DIPEA) Start->Step1 Inter Activated Carbonate (PNP-Carbonate Intermediate) Step1->Inter 25°C, 2h Step2 Coupling (Amine Drug + HOBt/Pyridine) Inter->Step2 Final Final Carbamate Conjugate Step2->Final Nucleophilic Substitution

Figure 2: Step-wise synthesis of the hydroxy-functionalized carbamate spacer. The PNP-carbonate route ensures high yield and prevents premature linker degradation.

Applications in Drug Development[1][6][7][8]

The PHB spacer is versatile. Below is a comparison of its primary applications in chemical biology.

Application DomainTrigger MechanismPhysiological TargetKey Advantage
Antibody-Drug Conjugates (ADCs) Lysosomal

-Glucuronidase
Solid Tumors (Lysosome)High hydrophilicity of glucuronide reduces ADC aggregation; rapid intracellular release.
Prodrugs (Small Molecule) Alkaline PhosphataseExtracellular Tumor MatrixExploits overexpression of phosphatases in the tumor microenvironment.
PROTACs Intracellular EsterasesCytosolMasks the E3 ligase ligand to improve cell permeability; activated only inside the cell.
Diagnostic Probes Specific HydrolasesIn vitro / In vivoFluorogenic release upon specific enzymatic activity (e.g., detecting bacterial infection).
Hydrophilic Engineering

A critical advancement in this field is the modification of the PHB spacer with side-chain hydroxyls or PEG units. Standard hydrophobic linkers (like Val-Cit-PAB) can cause ADCs to aggregate, leading to rapid hepatic clearance.

  • Strategy: Replacing the standard benzyl ring with a heterocycle or adding a PEG chain adjacent to the carbamate.

  • Outcome: Improved solubility and reduced immunogenicity of the conjugate.

Experimental Protocols

Protocol A: Synthesis of Activated PHB-Carbonate

Target: Preparation of the p-nitrophenyl carbonate intermediate for drug coupling.

Reagents:

  • 4-Hydroxybenzyl alcohol (phenol-protected, e.g., 4-(β-D-glucuronyloxy)benzyl alcohol).

  • Bis(4-nitrophenyl) carbonate (3.0 equiv).

  • Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Anhydrous DMF/DCM (1:1 v/v).

Procedure:

  • Dissolution: Dissolve the protected benzyl alcohol (1.0 mmol) in anhydrous DMF/DCM (10 mL) under Argon atmosphere.

  • Activation: Add Bis(4-nitrophenyl) carbonate (3.0 mmol) followed by the dropwise addition of DIPEA (3.0 mmol) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of p-nitrophenol byproduct is a visual cue, turns yellow).

  • Workup: Dilute with DCM, wash with 0.1 M citric acid (to remove DIPEA and quench), followed by brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is the mixed carbonate (Activated Spacer).

Protocol B: Plasma Stability Assay

Target: Verify that the carbamate linkage is stable in circulation and only cleaves upon specific triggering.

Methodology:

  • Incubation: Incubate the final conjugate (10 µM) in pooled human plasma at 37°C.

  • Sampling: Aliquot samples at t = 0, 1, 4, 8, 24, and 48 hours.

  • Quenching: Precipitate plasma proteins with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze the supernatant via LC-MS/MS.

  • Criteria: A successful candidate must show <10% degradation over 24 hours in plasma, with >90% release within 2 hours upon addition of the specific trigger enzyme (e.g., bovine liver

    
    -glucuronidase).
    

Critical Design Considerations

The Quinone Methide Trap

The quinone methide (QM) released during 1,6-elimination is an electrophile.

  • Risk: It can alkylate off-target proteins or DNA, leading to non-specific toxicity.

  • Mitigation: In biological systems, QM is usually rapidly quenched by water (forming the benzyl alcohol) or glutathione (GSH). However, when designing the spacer, ensure the kinetics of elimination are fast enough to release the drug, but consider the local concentration of nucleophiles.

Spontaneous Cyclization Alternative

For payloads that are secondary amines or phenols (which are poor leaving groups for 1,6-elimination), use a cyclization-based spacer (e.g., N,N'-dimethylethylenediamine systems).

  • Mechanism: The trigger unmasks a nucleophile (amine/hydroxyl) which attacks the carbamate carbonyl, forming a cyclic urea/carbamate and expelling the drug.

  • Why use it? It is less dependent on the electronic properties of the payload than the 1,6-elimination spacer.

References

  • Firestone, R. A., et al. (1996). "Lysosomal enzymes as a target for prodrug design." Journal of Medicinal Chemistry. Link

  • Shabat, D., et al. (2004). "Self-immolative dendrimers releasing drugs through a 1,6-elimination mechanism."[1][5][6] Chemistry – A European Journal. Link

  • Florent, J. C., et al. (1998). "Prodrugs of anthracyclines for use in antibody-directed enzyme prodrug therapy." Journal of Medicinal Chemistry. Link

  • Alouane, A., et al. (2015). "Self-immolative spacers: Kinetic aspects, structure-property relationships, and applications." Angewandte Chemie International Edition. Link

  • Dal Corso, A., et al. (2022). "Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release."[2][7] ChemMedChem. Link

Sources

Metabolic Stability of Pentyl Carbamate Chains in Drug Design: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The carbamate moiety is a cornerstone in modern medicinal chemistry, valued for its unique blend of stability and versatility.[1][2][3] It serves as a robust peptide bond isostere, enhancing proteolytic resistance and cell permeability, while also functioning as a cleavable linker in prodrug design.[1][2][3][4] This guide provides a detailed examination of the metabolic fate of linear pentyl carbamate chains, a common structural feature in drug candidates. We will explore the primary enzymatic pathways governing their degradation, present detailed protocols for their in vitro assessment, and discuss scientifically-grounded strategies to modulate their metabolic stability, thereby optimizing drug-like properties.

The Dual Nature of Carbamates in Medicinal Chemistry

Organic carbamates, or urethanes, are characterized by an amide-ester hybrid nature, which imparts significant chemical and metabolic stability compared to simple esters or amides.[1][3] This stability arises from the resonance delocalization of the nitrogen lone pair across the carbonyl group, creating a planar and rigid structure.[1] This inherent robustness makes the carbamate group an excellent surrogate for the metabolically labile peptide bond, a strategy frequently employed to improve the pharmacokinetic profile of peptide-based drugs.[3]

Conversely, the carbamate linkage can be engineered to be deliberately labile, serving as a key component in prodrug design.[2][3] In this context, the carbamate is designed to be cleaved by systemic enzymes, most notably esterases, to release the active parent drug.[2][4] The rate of this hydrolysis is a critical parameter that dictates the duration and intensity of the drug's pharmacological effect.[3] The focus of this guide is on carbamates as integral parts of a stable drug scaffold, where metabolic breakdown is an undesirable event that leads to clearance and inactivation.

Primary Metabolic Pathways of Pentyl Carbamate Chains

A drug candidate featuring a pentyl carbamate chain is susceptible to two principal metabolic routes: oxidative attack on the alkyl chain by Cytochrome P450 enzymes and hydrolytic cleavage of the carbamate bond by esterases.

Pathway A: Cytochrome P450-Mediated Oxidation

The lipophilic pentyl chain is a prime substrate for Phase I oxidation, predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[5][6] These enzymes introduce polar functional groups to facilitate excretion.

  • Mechanism of Action: CYP enzymes, through a reactive heme iron-oxygen complex, catalyze the abstraction of a hydrogen atom from the alkyl chain, followed by an "oxygen rebound" step to form a hydroxylated metabolite.[7]

  • Primary Sites of Attack: For a linear alkyl chain like a pentyl group, oxidation most frequently occurs at the terminal (ω) and sub-terminal (ω-1) positions due to their accessibility.

  • Resulting Metabolites:

    • Primary and Secondary Alcohols: Initial hydroxylation at the ω or ω-1 positions.

    • Aldehydes and Ketones: Further oxidation of the alcohol metabolites.

    • Carboxylic Acids: Subsequent oxidation of terminal alcohols or aldehydes leads to the formation of a highly polar carboxylic acid metabolite, which is readily excreted.[8]

Pathway B: Esterase-Mediated Hydrolysis

Carbamates are recognized as substrates by various hydrolytic enzymes, particularly carboxylesterases (CEs), which are abundant in the liver, intestine, and plasma.[9][10] While more stable than esters, the carbamate bond can be cleaved.

  • Mechanism of Action: Carboxylesterases, such as hCE1 and hCE2 in humans, are serine hydrolases that catalyze the addition of water across the carbamate bond.[9]

  • Resulting Metabolites: Hydrolysis breaks the molecule into three fragments: the parent amine, carbon dioxide, and the corresponding pentyl alcohol derivative.[2] The released carbamic acid intermediate is unstable and spontaneously decomposes.[1][2]

The following diagram illustrates these competing metabolic pathways.

G cluster_0 cluster_1 Metabolic Pathways cluster_2 Primary Metabolites Parent Pentyl Carbamate Drug CYP CYP450 Enzymes (Oxidation) Parent->CYP Pentyl Chain Susceptibility Esterase Carboxylesterases (Hydrolysis) Parent->Esterase Carbamate Bond Lability Met_OH ω / ω-1 Hydroxylated Metabolites CYP->Met_OH Met_Hydrolysis Pentanol Derivative + Amine + CO2 Esterase->Met_Hydrolysis Met_Acid Further Oxidized Metabolites (e.g., Carboxylic Acid) Met_OH->Met_Acid

Caption: Competing metabolic pathways for a pentyl carbamate-containing drug.

Experimental Assessment of Metabolic Stability

To proactively address potential metabolic liabilities, it is essential to quantify the stability of a drug candidate early in the discovery process.[5][11] The standard approach involves in vitro assays using subcellular fractions or whole cells, followed by metabolite identification studies.

In Vitro Stability Assays

The primary goal of these assays is to determine the rate at which the parent drug is consumed by metabolic enzymes. This is typically measured as the half-life (t½) and intrinsic clearance (CLint).

ParameterDescriptionSignificance in Drug Design
Half-Life (t½) The time required for the concentration of the parent drug to decrease by 50%.A short half-life may necessitate more frequent dosing.
Intrinsic Clearance (CLint) The inherent ability of the liver (or other metabolic system) to metabolize a drug, independent of blood flow.High CLint often correlates with high first-pass metabolism and low oral bioavailability.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol focuses on CYP-mediated metabolism, as HLMs are rich in these enzymes but deficient in most cytosolic esterases.

  • Objective: To determine the t½ and CLint of a pentyl carbamate compound due to oxidative metabolism.

  • Causality: We use HLMs because they are a cost-effective and standardized source of the most significant oxidative enzymes (CYPs). The inclusion of the cofactor NADPH is critical; without it, the CYP catalytic cycle cannot proceed, providing a self-validating negative control.[6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the pentyl carbamate drug in DMSO.

    • HLM Suspension: Thaw pooled HLM on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system continuously regenerates NADPH, ensuring the reaction does not become cofactor-limited.

  • Incubation Procedure:

    • Pre-warm the HLM suspension and test compound (at a final concentration of 1 µM) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NRS solution. This is T=0.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for analytical normalization). Quenching denatures the enzymes, halting all metabolic activity.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent drug concentration relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent drug remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation)

Metabolite Identification (MetID)

MetID studies are performed to identify the specific "soft spots" on a molecule.[11]

  • Causality: By understanding which metabolites are formed, we can deduce the metabolic pathways involved. For instance, the detection of a metabolite with a mass increase of +16 Da strongly suggests an oxidative hydroxylation. This knowledge is crucial for designing the next generation of more stable analogues.[11]

The experimental workflow for MetID is similar to the stability assay but with a longer incubation time to allow for metabolite accumulation. Analysis is performed using high-resolution mass spectrometry (HRMS) to determine the accurate mass of metabolites, which helps in proposing elemental formulas.[12][13]

G cluster_workflow Experimental Workflow: Stability & MetID cluster_outputs Incubation 1. Incubation (Compound + HLM/Hepatocytes + Cofactors at 37°C) Quenching 2. Time-Point Quenching (Ice-cold Acetonitrile + Internal Standard) Incubation->Quenching Processing 3. Sample Processing (Centrifugation to remove protein) Quenching->Processing Analysis 4. LC-MS/MS Analysis Processing->Analysis Stability Parent Disappearance Curve (Calculate t½, CLint) Analysis->Stability Quantitative Analysis MetID Metabolite Peak Detection (Structure Elucidation via HRMS) Analysis->MetID Qualitative Analysis

Caption: A generalized workflow for in vitro metabolic assessment.

Strategies to Enhance Metabolic Stability

If a pentyl carbamate chain is identified as a metabolic liability, several rational design strategies can be employed to mitigate its degradation.

  • Steric Hindrance: This is the most common and effective strategy. Introducing bulky groups at or near the site of metabolism can physically block the enzyme's active site.

    • Example: Replacing the ω-1 hydrogens with a gem-dimethyl group (e.g., converting a pentyl to a 4,4-dimethylpentyl) can dramatically reduce or eliminate ω-1 hydroxylation. Introducing an N-t-butyl group can prevent N-dealkylation.[14]

  • Metabolic Switching Blockade: Sometimes, blocking one metabolic site can increase metabolism at another, a phenomenon known as metabolic switching.[14] Therefore, it is crucial to re-evaluate the metabolic profile of any modified compound.

  • Bioisosteric Replacement: This strategy involves replacing a metabolically labile fragment with a different group that is physically and chemically similar but more stable, while preserving the desired biological activity.[15][16]

    • Example: The pentyl chain could be replaced with a cycloalkyl group (e.g., cyclopentylmethyl) or a fluorinated alkyl chain. Fluorine substitution for hydrogen at a metabolic hotspot can block oxidation because the C-F bond is much stronger than the C-H bond.[17]

  • Reduction of Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the overall lipophilicity (logP) of the molecule can decrease the rate of metabolism.[14] This can be achieved by introducing polar functional groups elsewhere in the molecule, if tolerated by the structure-activity relationship (SAR).

Conclusion

The pentyl carbamate moiety is a valuable tool in drug design, but its susceptibility to both oxidative and hydrolytic metabolism must be carefully managed. A thorough understanding of the underlying enzymatic pathways, coupled with rigorous in vitro assessment, empowers medicinal chemists to make data-driven decisions. By employing rational design strategies such as steric hindrance and bioisosteric replacement, metabolic liabilities can be effectively addressed, leading to the development of drug candidates with improved pharmacokinetic profiles, lower clearance, and ultimately, enhanced therapeutic potential.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-299. [Link]

  • Turoňová, D., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Patel, S. (Year N/A). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences. [Link]

  • Di, L. (2014). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • Author N/A. (Date N/A). Drug Modifications to Improve Stability. Open Library Publishing Platform. [Link]

  • Saario, S. M., et al. (2007). Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. PubMed. [Link]

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964-10976. [Link]

  • Rovira, C. (2024). Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. Frontiers in Catalysis. [Link]

  • Bosak, A. (2020). Roles of the carbamate moiety in drugs and prodrugs. ResearchGate. [Link]

  • Elm, J., et al. (2022). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Molecular Pharmaceutics. [Link]

  • Cancho-Grande, M. J., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287-96. [Link]

  • Guengerich, F. P. (2015). Multi-step oxidations catalyzed by cytochrome P450 enzymes: Processive vs. distributive kinetics and the issue of carbonyl oxidation in chemical mechanisms. Journal of Biological Chemistry, 290(26), 15998–16007. [Link]

  • Shaikh, F., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. MDPI. [Link]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611-650. [Link]

  • Tsai, T. H., et al. (2023). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Journal of Food and Drug Analysis, 31(1), 125-135. [Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-22. [Link]

  • Author N/A. (Date N/A). Bioisosteric Replacements. Chemspace. [Link]

  • De Santi, C., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. PLOS One. [Link]

  • Author N/A. (2019). P450 reactions II_2019. University of Washington. [Link]

  • Ferreira-Silva, M., et al. (2022). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. MDPI. [Link]

  • Author N/A. (Date N/A). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. ResearchGate. [Link]

  • Wagner, B., et al. (2019). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. MDPI. [Link]

  • Author N/A. (2023). Improving metabolite identification in nontargeted metabolomic and lipidomic studies. Drug Discovery World. [Link]

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Methodological & Application

Application Note: Strategic Utilization of Ethyl 5-Hydroxypentylcarbamate in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the strategic utilization of ethyl 5-hydroxypentylcarbamate as a linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Executive Summary

The linker moiety in a PROTAC is not merely a passive connector; it determines the spatial probability of ternary complex formation (Target-PROTAC-E3 Ligase), cell permeability, and metabolic stability.[1] Ethyl 5-hydroxypentylcarbamate represents a specific class of heterobifunctional aliphatic linker precursors . It provides a 5-carbon (pentyl) alkyl spacer, offering a balance between flexibility and lipophilicity.

This guide details the chemical logic for selecting this linker, the specific challenges associated with the ethyl carbamate protecting group (relative to standard Boc/Fmoc), and a validated protocol for its incorporation into a functional PROTAC.

Key Chemical Features
FeatureSpecificationImpact on PROTAC
Backbone Pentyl chain (

)
Medium-length spacer (~6-8 Å); balances flexibility vs. entropy penalty.
Handle A Primary Hydroxyl (

)
Ready for Mitsunobu coupling or conversion to leaving group (Tos/Halide).
Handle B Ethyl Carbamate (

)
Robust masked amine. High stability allows survival through harsh intermediate steps.
Hydrophobicity High (Aliphatic)Increases cell permeability compared to PEG linkers; may require solubility tuning.

Strategic Design Logic (Why this Linker?)

The "Goldilocks" Zone of Linker Length

The 5-carbon chain places this linker in the critical transition zone between short, rigid linkers and long, floppy PEG chains.

  • Too Short ( Steric clash between E3 and POI prevents ubiquitination.

  • Too Long (>PEG3): High entropic cost of folding; "hook effect" dominates.

  • C5 (Pentyl): Often optimal for targets where the binding pocket is shallow (e.g., BRD4, kinases).

The Ethyl Carbamate Trade-off

Most PROTAC synthesis uses tert-butyl carbamates (Boc). Why use Ethyl ?

  • Advantage: The ethyl carbamate is significantly more stable to acidic conditions than Boc. If the conjugation of Ligand A (via the hydroxyl) requires acidic catalysis or reagents that would prematurely cleave a Boc group (e.g., specific glycosylation or acid-catalyzed etherification), the Ethyl group remains intact.

  • Challenge: Deprotection requires harsh hydrolysis (strong base or HBr), which limits the scope of compatible ligands. This protocol addresses this specific synthetic bottleneck.

Experimental Protocol

Phase 1: Functionalization of the Hydroxyl Handle (Ligand A Attachment)

Objective: Attach the linker to the Protein of Interest (POI) ligand or E3 ligand via the hydroxyl group. We will use a Mitsunobu Reaction as the primary method, as it is mild and preserves the carbamate.

Materials:

  • Ethyl 5-hydroxypentylcarbamate (1.0 eq)

  • Ligand A (containing an acidic phenol or imide, e.g., Thalidomide derivative or a phenolic Warhead) (1.0 eq)

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: Anhydrous THF or DCM.

Step-by-Step:

  • Dissolution: Dissolve Ligand A, Ethyl 5-hydroxypentylcarbamate, and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.
  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by LC-MS (Target mass: Ligand A + 157 Da (linker fragment)).

  • Workup: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Note: The ethyl carbamate is stable on silica.

Phase 2: The Critical Step – Carbamate Cleavage

Objective: Remove the ethyl group to reveal the primary amine for the second conjugation. Warning: Unlike Boc (cleaved by TFA) or Fmoc (cleaved by Piperidine), Ethyl carbamates require forceful conditions . Choose Method A or B based on your substrate's stability.

Method A: Alkaline Hydrolysis (For Base-Stable Ligands)

Best for: Linkers attached to robust aryl ethers.

  • Dissolve the Intermediate from Phase 1 in Ethanol/Water (4:1).

  • Add KOH (10 equivalents).

  • Reflux (80°C) for 12–24 hours.

  • Monitor: LC-MS must show loss of 72 Da (

    
     fragment).
    
  • Workup: Neutralize with 1M HCl carefully to pH 8. Extract with DCM. The product is the free amine.

Method B: Iodotrimethylsilane (TMSI) Mediated Cleavage (Milder)

Best for: Substrates sensitive to strong base.

  • Dissolve Intermediate in anhydrous Acetonitrile.

  • Add TMSI (4 eq) at 0°C.

  • Stir at 50°C for 4 hours.

  • Quench with Methanol.

Phase 3: Conjugation to Ligand B (Amide Coupling)

Objective: Attach the newly revealed amine to Ligand B (containing a Carboxylic Acid).

Materials:

  • Amine-Linker-Ligand A (from Phase 2)

  • Ligand B-COOH (e.g., VHL ligand acid)

  • HATU (1.2 eq)

  • DIPEA (3 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolve Ligand B-COOH in DMF.

  • Add DIPEA and HATU. Stir for 5 mins to activate ester.

  • Add the Amine-Linker-Ligand A.

  • Stir at RT for 2 hours.

  • Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualizing the Workflow

The following diagram illustrates the synthesis pathway, highlighting the critical decision node regarding the ethyl carbamate deprotection.

PROTAC_Synthesis Linker Ethyl 5-hydroxypentylcarbamate (Start) Step1 Step 1: Mitsunobu Coupling (DIAD, PPh3) Linker->Step1 LigandA Ligand A (Phenol/Imide) LigandA->Step1 Intermediate Protected Intermediate (Ligand A - Linker - NH-COOEt) Step1->Intermediate Decision Check Ligand A Stability Intermediate->Decision MethodA Method A: KOH Reflux (Harsh Base) Decision->MethodA Ligand is Base-Stable MethodB Method B: TMSI (Mild Silyl Reagent) Decision->MethodB Ligand is Sensitive Amine Free Amine Intermediate (Ligand A - Linker - NH2) MethodA->Amine MethodB->Amine FinalStep Step 3: Amide Coupling (HATU/DIPEA) Amine->FinalStep LigandB Ligand B-COOH (E3 Ligase Binder) LigandB->FinalStep PROTAC Final PROTAC FinalStep->PROTAC

Figure 1: Strategic synthesis workflow for Ethyl 5-hydroxypentylcarbamate incorporation.

Troubleshooting & Quality Control

Common Failure Modes
SymptomCauseSolution
Incomplete Deprotection Ethyl carbamate is extremely stable.Switch from aqueous base to TMSI (Iodotrimethylsilane) or HBr/AcOH. Ensure reaction temperature is sufficient (Reflux often required).
Poor Solubility C5 Alkyl chain is hydrophobic.If the final PROTAC precipitates in biological media, consider switching to a "Mixed" linker (e.g., C5-PEG2) or adding a solubilizing group to the Ligand.
Mitsunobu Failure Steric hindrance at the alcohol.Convert the alcohol to a Mesylate (MsCl/TEA) or Bromide (Appel Reaction) and perform an

displacement instead.
Self-Validating the Linker Integrity

To ensure the ethyl group is fully removed and not just hydrolyzed to an ethyl-urea artifact:

  • NMR Verification: Look for the disappearance of the characteristic ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) in

    
     NMR after Phase 2.
    
  • Mass Spec: The mass shift from Protected

    
     Free Amine is -72.06 Da . If you see -28 Da, you may have only lost the ethoxy group (rare) or formed an isocyanate intermediate.
    

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W.Greene's Protective Groups in Organic Synthesis.

Sources

Converting ethyl 5-hydroxypentylcarbamate to tosylate or mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Sulfonylation of N-Protected Amino Alcohols

Executive Summary

This guide details the activation of ethyl 5-hydroxypentylcarbamate (an


-protected amino alcohol linker) into its corresponding sulfonate esters. This transformation is a critical intermediate step in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and bifunctional cross-linkers.

While the primary hydroxyl group is nucleophilic, the presence of the carbamate nitrogen at the


-position introduces a latent risk of intramolecular cyclization (forming a piperidine ring) if basicity is not strictly controlled. This note provides two validated protocols:
  • Mesylation (OMs): For rapid, in-situ generation of a highly reactive electrophile.

  • Tosylation (OTs): For creating a stable, crystalline intermediate suitable for storage and purification.

Chemical Strategy & Decision Matrix

Before initiating synthesis, select the sulfonate leaving group based on downstream requirements.

FeatureMesylate (OMs) Tosylate (OTs)
Reagent Methanesulfonyl chloride (MsCl)

-Toluenesulfonyl chloride (TsCl)
Atom Economy High (Small leaving group)Lower (Large aromatic group)
Crystallinity Low (Often oils)High (Often solids)
UV Activity None (Transparent)Strong (Easy TLC/HPLC detection)
Stability Moderate (Hydrolyzes faster)High (Stable on shelf)
Reactivity Higher (

)
Moderate
Primary Use In situ use; rapid displacementGMP intermediates; storage required
Mechanistic Pathway & Control

The reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfonyl sulfur. A base (Triethylamine or Pyridine) is required to neutralize the HCl byproduct.

Critical Control Point: The carbamate NH (


) is significantly less acidic than the protonated amine base (

for

). However, if strong bases (e.g., NaH, NaOH) are used, the nitrogen can deprotonate and displace the sulfonate, forming a cyclic urethane (piperidine ring). Strict adherence to mild organic bases is required.

G Start Ethyl 5-hydroxypentylcarbamate Intermed Activated Complex Start->Intermed + Reagent Reagent Sulfonyl Chloride (MsCl or TsCl) Base Base (Et3N/Pyridine) Base->Intermed Scavenges HCl Product Sulfonate Ester (OMs or OTs) Intermed->Product Nucleophilic Sub. Side Side Product: Cyclic Urethane Product->Side If Strong Base Used (Avoid!)

Figure 1: Reaction pathway and critical divergence point for side reactions.

Experimental Protocols

Protocol A: Mesylation (Rapid, High Reactivity)

Best for: Immediate use in subsequent substitution reactions.

Reagents:

  • Ethyl 5-hydroxypentylcarbamate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) [Anhydrous] (

    
     substrate)
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add the carbamate substrate and anhydrous DCM. Cool to 0°C  (ice bath).
    
  • Base Addition: Add

    
     via syringe. Stir for 5 minutes.
    
  • Activation: Add MsCl dropwise over 10 minutes. Note: Reaction is exothermic.[1] Maintain temp < 5°C to prevent elimination side products.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

  • Monitoring: Check TLC (Stain: Ninhydrin or PMA). The starting material (polar) should disappear; the mesylate (less polar) will appear.

  • Workup:

    • Quench with saturated

      
       (aq).[2]
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with 0.1 M HCl (cold, rapid wash to remove excess amine) followed by Brine.

    • Dry over

      
      , filter, and concentrate in vacuo (bath < 30°C).
      
  • Result: The crude mesylate is typically a pale yellow oil. Do not store for long periods. Use immediately.

Protocol B: Tosylation (Stable, Crystalline)

Best for: Storage, purification, and scale-up.

Reagents:

  • Ethyl 5-hydroxypentylcarbamate (1.0 equiv)

  • 
    -Toluenesulfonyl chloride (TsCl) (1.2 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • DMAP (4-Dimethylaminopyridine) (0.1 equiv) — Catalyst is essential for TsCl.

  • DCM (

    
     substrate)
    

Step-by-Step:

  • Setup: Dissolve substrate,

    
    , and DMAP in DCM at RT under 
    
    
    
    .
  • Addition: Add TsCl in one portion (if solid) or dissolved in minimal DCM.

  • Reaction: Stir at RT for 4–12 hours. Note: Tosylation is significantly slower than mesylation due to steric bulk.

  • Workup:

    • Dilute with

      
       or EtOAc (precipitates amine salts). Filter off solids.[3]
      
    • Wash filtrate with 10% citric acid (removes DMAP/Et3N), then Sat.

      
      , then Brine.
      
    • Dry (

      
      ) and concentrate.[4]
      
  • Purification (Critical): See Section 4.

Purification & Quality Control

The "Buffered Silica" Technique

Sulfonates (especially tosylates) are acid-sensitive. Standard silica gel is slightly acidic (


) and can hydrolyze the product or cause elimination during chromatography.

Protocol:

  • Prepare the eluent (e.g., Hexanes/EtOAc).[2]

  • Add 1% v/v Triethylamine to the eluent system.[2]

  • Flush the column with this "buffered" solvent before loading the sample.

  • Run the column using the buffered eluent. The

    
     neutralizes silica acid sites, dramatically improving yield and preventing decomposition.
    
Data Validation (Self-Check)
ParameterMethodExpected Observation
Reaction Completion TLCDisappearance of alcohol (

in 1:1 Hex/EtOAc). Product

.
Structure Confirmation

NMR
Alpha-shift: The

next to the oxygen shifts downfield. Alcohol:

Tosylate/Mesylate:

Purity Check

NMR
Absence of peaks at

(free TsOH) or

(free MsOH).

Troubleshooting Guide

Issue: Low Yield / Recovery

  • Cause: Product decomposed on silica column.[2][3]

  • Fix: Did you use 1%

    
    ? If yes, try recrystallization (for tosylates) from Hexanes/EtOAc instead of chromatography.
    

Issue: Product is an Oil (Tosylate) [5]

  • Cause: Impurities preventing crystallization.

  • Fix: Triturate with cold pentane or hexanes. Scratch the flask wall with a glass rod. High purity ethyl 5-tosyloxypentylcarbamate should eventually solidify (MP

    
    C range estimated).
    

Issue: Cyclization (Piperidine formation)

  • Cause: Base was too strong or reaction heated excessively.

  • Fix: Ensure temperature is < 5°C during MsCl addition. Switch from Pyridine (if used as solvent) to DCM/

    
     to reduce thermal load.
    

References

  • Mechanism of Sulfonylation: King, J. F., et al. "Mechanism of hydrolysis of alkanesulfonyl chlorides." Journal of the American Chemical Society, 1992, 114(5), 1743–1749.[6][7]

  • Purification of Acid-Sensitive Compounds: "Tips for Flash Column Chromatography." University of Rochester, Department of Chemistry.

  • General Protocol for Tosylation: "Protection of Alcohols as Tosylates." Organic Chemistry Portal.

  • Comparison of Leaving Groups: "Tosylates And Mesylates." Master Organic Chemistry.

Sources

One-pot synthesis of ethyl N-(5-hydroxypentyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the One-Pot Synthesis of Ethyl N-(5-hydroxypentyl)carbamate

Abstract

The carbamate functional group is a pivotal structural motif in medicinal chemistry and drug development, frequently serving as a stable bioisostere for amide bonds or as a key component of pharmacophores.[1] This document provides a comprehensive guide for the efficient one-pot synthesis of ethyl N-(5-hydroxypentyl)carbamate, a bifunctional molecule featuring a terminal hydroxyl group suitable for further derivatization. The protocol details a robust and scalable procedure involving the reaction of 5-amino-1-pentanol with ethyl chloroformate under basic conditions. Emphasis is placed on the rationale behind experimental choices, critical safety precautions, and methods for purification and characterization to ensure a trustworthy and reproducible synthesis for researchers in chemical synthesis and drug discovery.

Introduction and Scientific Rationale

Carbamates, or urethanes, are valued in pharmaceutical design for their enhanced metabolic stability against proteases compared to amide bonds and their ability to engage in crucial hydrogen bonding interactions with biological targets.[1] The synthesis of specific carbamates is therefore a common requirement in the development of new therapeutic agents. The target molecule, ethyl N-(5-hydroxypentyl)carbamate, is a valuable building block. Its primary carbamate provides a protected amino functionality, while the terminal primary alcohol offers a reactive handle for subsequent chemical modifications, such as esterification or etherification.

The chosen synthetic strategy is the direct acylation of 5-amino-1-pentanol with ethyl chloroformate. This method is one of the most common and reliable for carbamate formation.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of 5-amino-1-pentanol, being significantly more nucleophilic than the primary alcohol, selectively attacks the electrophilic carbonyl carbon of ethyl chloroformate. This is a critical aspect of selectivity, allowing for a "one-pot" procedure without the need for protecting the hydroxyl group. The reaction generates a stoichiometric amount of hydrochloric acid, which must be neutralized by a non-nucleophilic base, such as triethylamine, to drive the reaction to completion and prevent the protonation of the starting amine.

Reaction Scheme and Mechanism

The reaction proceeds as follows:

Scheme 1: Synthesis of Ethyl N-(5-hydroxypentyl)carbamate Chemical reaction scheme showing 5-amino-1-pentanol reacting with ethyl chloroformate in the presence of triethylamine to yield ethyl N-(5-hydroxypentyl)carbamate and triethylamine hydrochloride.

Mechanistic Rationale: The synthesis is predicated on the differential nucleophilicity between the amino and hydroxyl groups of 5-amino-1-pentanol. In a neutral or basic medium, the lone pair of electrons on the nitrogen atom is more available for nucleophilic attack than the lone pairs on the oxygen atom. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of ethyl chloroformate, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion. The triethylamine base subsequently deprotonates the resulting ammonium ion to yield the final carbamate product and triethylamine hydrochloride.

G Figure 1: Simplified Reaction Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 5-amino-1-pentanol & Triethylamine in Anhydrous DCM B Cool to 0 °C (Ice Bath) A->B Inert Atmosphere (N2/Ar) C Dropwise Addition of Ethyl Chloroformate B->C Slowly D Stir at 0 °C, then Warm to Room Temp C->D E Monitor by TLC D->E F Quench with H2O E->F Upon Completion G Extract with DCM F->G H Dry, Filter, Concentrate G->H I Purify via Column Chromatography H->I J Ethyl N-(5-hydroxypentyl)carbamate I->J Yields Pure Product

Caption: A flowchart illustrating the key stages of the one-pot synthesis protocol.

Detailed Experimental Protocol

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmountCAS No.
5-Amino-1-pentanol103.161.05.00 g2508-29-4
Ethyl Chloroformate108.521.055.53 g (4.85 mL)541-41-3
Triethylamine (TEA)101.191.25.88 g (8.10 mL)121-44-8
Dichloromethane (DCM)--~200 mL75-09-2
Deionized Water--~150 mL-
Brine (sat. aq. NaCl)--~50 mL-
Anhydrous MgSO₄ or Na₂SO₄--As needed-
Silica Gel (for chromatography)--As needed-
Eluent (e.g., Ethyl Acetate/Hexane)--As needed-
Equipment
  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply line with bubbler

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

**3.3 Critical Safety Precautions
  • Ethyl Chloroformate: This reagent is highly toxic, corrosive, lachrymatory, and moisture-sensitive.[3][4] It is fatal if inhaled and causes severe skin burns and eye damage.[3][4] ALWAYS handle ethyl chloroformate in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield.[5][6][7]

  • Triethylamine and Dichloromethane: Both are volatile and should be handled in a fume hood.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (N₂ or Ar) to prevent ethyl chloroformate from reacting with atmospheric moisture.[6]

  • Temperature Control: The initial addition of ethyl chloroformate is exothermic. Performing the addition at 0 °C is crucial to control the reaction rate and minimize side reactions.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a dry 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 5-amino-1-pentanol (5.00 g, 48.47 mmol, 1.0 eq.).

    • Add anhydrous dichloromethane (DCM, 100 mL) to dissolve the starting material.

    • Add triethylamine (8.10 mL, 58.16 mmol, 1.2 eq.) to the stirred solution.

    • Place the flask under an inert atmosphere (N₂ or Ar).

    • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition:

    • In a separate dry container, prepare a solution of ethyl chloroformate (4.85 mL, 50.89 mmol, 1.05 eq.) in anhydrous DCM (20 mL).

    • Transfer this solution to the dropping funnel.

    • Add the ethyl chloroformate solution dropwise to the cooled, stirred reaction mixture over 30-45 minutes. A white precipitate (triethylamine hydrochloride) will form immediately.

    • Causality Note: Slow, dropwise addition is essential to maintain temperature control and prevent the formation of undesired byproducts.

  • Reaction Progression:

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.

    • Remove the ice bath and let the reaction mixture warm to room temperature.

    • Continue stirring at room temperature for 2-4 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the starting amine (visualized with ninhydrin stain) indicates reaction completion.

  • Workup and Extraction:

    • Once the reaction is complete, carefully quench the reaction by adding deionized water (50 mL).

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% and increasing to 50-60% ethyl acetate) to isolate the pure product.

    • Combine the fractions containing the product (as identified by TLC) and concentrate under reduced pressure to yield ethyl N-(5-hydroxypentyl)carbamate as a clear oil or a low-melting solid.

    • Expected Yield: 80-95%.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

G Figure 2: Core Reaction Mechanism Amine H₂N-(CH₂)₅-OH 5-Amino-1-pentanol Intermediate {Tetrahedral Intermediate} Amine:n->Intermediate Nucleophilic Attack Chloroformate Cl-C(=O)-OEt Ethyl Chloroformate Chloroformate->Intermediate Product {EtO-C(=O)-NH-(CH₂)₅-OH | Product} Intermediate->Product Collapse & Loss of Cl⁻ HCl HCl BaseSalt Et₃N·HCl Base Et₃N Base->BaseSalt Acid Neutralization

Caption: The nucleophilic attack of the amine on ethyl chloroformate is the key step.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Ensure all reagents are anhydrous. Increase reaction time or gently warm the mixture (e.g., to 40 °C) after initial stirring at room temperature.
Loss of product during workup.Ensure pH of aqueous layers is not strongly acidic or basic. Be careful during extractions.
Impure Product Presence of unreacted starting amine.Ensure at least 1.05 equivalents of ethyl chloroformate are used. Purify carefully with column chromatography.
Formation of di-carbamate (at OH).This is unlikely under these conditions but could occur if a very strong base or high temperatures are used. Maintain 0 °C during addition.
Reaction Fails to Start Deactivated ethyl chloroformate.Use a fresh bottle of ethyl chloroformate. Ensure glassware is scrupulously dry.
Protonated starting amine.Ensure sufficient base (at least 1.1 eq.) is present to neutralize the generated HCl and any acidic impurities.

References

  • New Jersey Department of Health. Hazard Summary: Ethyl Chloroformate. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • International Programme on Chemical Safety. ICSC 1025 - ETHYL CHLOROFORMATE. [Link]

  • Loba Chemie. ETHYL CHLOROFORMATE FOR SYNTHESIS MSDS. [Link]

  • Iriepa, I., et al. (2004). Synthesis, spectroscopic and crystallographic study of some carbamates from an azabicyclic chloroformate and primary heterocyclic amines. New Journal of Chemistry, 28, 779-785. [Link]

  • Salvatore, R. N., et al. (2000). Efficient carbamate synthesis.
  • Gemo, P., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(50), 47829–47836. [Link]

  • Wikipedia. 5-Amino-1-pentanol. [Link]

  • Ghosez, L., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 1-160. [Link]

  • Adler, M. J., et al. (2016). One-Pot Synthesis of O-Aryl Carbamates. Synthesis, 48(01), 43-47. [Link]

  • Villanueva-García, H., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. [Link]

Sources

Reagents for selective carbamoylation of 5-aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective


-Carbamoylation of 5-Aminopentan-1-ol 

Executive Summary

5-Aminopentan-1-ol (CAS: 2508-29-4) is a critical bifunctional linker used in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and small molecule inhibitors.[1] Its utility lies in the distinct reactivity of its two termini: a primary amine (


) and a primary alcohol (

).[2]

The challenge in "carbamoylation" lies in chemoselectivity.[3] Both groups are nucleophilic. However, for drug development applications requiring high purity and defined regiochemistry, the objective is almost invariably


-carbamoylation  (formation of a urea derivative) while leaving the hydroxyl group intact for subsequent conjugation.[1]

This guide details the kinetic and thermodynamic principles governing this selectivity and provides two validated protocols for achieving


 chemoselectivity without the need for hydroxyl protecting groups.

Mechanistic Principles of Selectivity

To achieve selective carbamoylation, one must exploit the nucleophilicity differential between the nitrogen and oxygen atoms.[1]

  • Nucleophilicity: Under neutral conditions, the primary amine is significantly more nucleophilic (

    
     of conjugate acid 
    
    
    
    ) than the primary alcohol (
    
    
    ).
  • Hard-Soft Acid-Base (HSAB) Theory: Isocyanates and activated carbamoylating agents are "hard" electrophiles.[1] The amine nitrogen is a better match than the oxygen in non-catalyzed environments.

  • The Risk of Cyclization: 5-aminopentan-1-ol possesses a 5-carbon chain.[1][2] An intramolecular attack of the hydroxyl group onto the newly formed urea carbonyl can theoretically form a 6-membered cyclic carbamate (1,3-oxazinan-2-one).[1] However, this is kinetically slower than the intermolecular reaction if temperature is controlled.[1]

Visualizing the Selectivity Pathway

Chemoselectivity Substrate 5-Aminopentan-1-ol (NH2-(CH2)5-OH) Reagent Electrophile (Isocyanate or CDI) Substrate->Reagent Kinetic Kinetic Control (Low Temp, No Base) Reagent->Kinetic Standard Thermodynamic Thermodynamic/Catalytic (High Temp, Lewis Acid) Reagent->Thermodynamic Catalyst/Heat Urea Target Product (N-Carbamoylated Urea) >98% Yield Kinetic->Urea Fast (k_N >> k_O) Carbamate Side Product (O-Carbamoylated Urethane) Thermodynamic->Carbamate Activated OH Cyclic Cyclic Byproduct (1,3-Oxazinan-2-one) Urea->Cyclic Intramolecular Rearrangement (Avoid by T < 40°C)

Figure 1: Chemoselectivity decision tree highlighting the kinetic preference for N-carbamoylation.[1]

Reagent Selection Guide

The choice of reagent depends on the desired substitution pattern of the final urea.

Reagent ClassTarget ProductSelectivityOperational Note
Isocyanates (

)
Monosubstituted Urea (

)
High Most direct route.[1] Requires anhydrous conditions to prevent

hydrolysis.
CDI (Carbonyldiimidazole) Disubstituted Urea (

)
Very High "Phosgene-free" coupling.[1] Allows coupling of two different amines.[4] Stepwise addition required.
Carbamoyl Chlorides Disubstituted UreaModerateRequires base (e.g.,

), which increases the risk of

-acylation.[1] Not recommended for unprotected linkers.
4-Nitrophenyl Carbamates Monosubstituted UreaHighStable, crystalline reagents.[1] Slower reaction times allow for better control.

Experimental Protocols

Protocol A: Direct Isocyanate Addition (The "Gold Standard")

Best for: Synthesizing simple ureas where the


 group is available as an isocyanate.

Materials:

  • Substrate: 5-Aminopentan-1-ol (1.0 equiv)[1]

  • Reagent: Aryl or Alkyl Isocyanate (0.95 - 1.0 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Quench: Methanol[2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve 5-aminopentan-1-ol (100 mg, ~0.97 mmol) in anhydrous DCM (5 mL).

    • Note: The amino alcohol may require mild sonication to dissolve fully in DCM. If solubility is poor, use THF.[1]

  • Temperature Control: Cool the solution to

    
     using an ice bath.
    
    • Why? Lowering temperature suppresses the reaction rate of the hydroxyl group (

      
      ) significantly more than the amine (
      
      
      
      ), maximizing selectivity.
  • Addition: Dissolve the Isocyanate (0.97 mmol, 1.0 equiv) in 1 mL DCM. Add this solution dropwise to the reaction flask over 10 minutes.

    • Critical: Do not add excess isocyanate. A slight deficit (0.95 equiv) ensures no unreacted isocyanate remains to react with the hydroxyl group later.

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.
    
  • Validation (TLC/LCMS): Check for the disappearance of the isocyanate. The product should appear as a more polar spot than the isocyanate.

  • Workup:

    • If precipitate forms (common with ureas in DCM): Filter and wash with cold DCM.

    • If soluble: Evaporate solvent. The crude is often pure enough for use (

      
      ).
      
    • Purification: If necessary, recrystallize from EtOAc/Hexanes.[1] Avoid silica chromatography with methanol if possible, as ureas can streak.[1]

Self-Validating Check:

  • 
     NMR:  Look for the triplet at 
    
    
    
    ppm (corresponding to
    
    
    ). If
    
    
    -carbamoylation occurred, the
    
    
    protons would shift downfield to
    
    
    ppm.[1]
Protocol B: CDI-Mediated Sequential Coupling

Best for: Coupling the linker to a complex amine or when the isocyanate is unstable/unavailable.

Materials:

  • Reagent A: Complex Amine (

    
    )[1]
    
  • Reagent B: 1,1'-Carbonyldiimidazole (CDI)[1]

  • Substrate: 5-Aminopentan-1-ol[1][2][5][6][7]

  • Solvent: Anhydrous THF

Workflow Diagram:

CDI_Workflow Step1 Step 1: Activation Amine (R-NH2) + CDI (THF, RT, 1h) Intermed Intermediate N-Acylimidazole Species Step1->Intermed - Imidazole Step2 Step 2: Coupling Add 5-Aminopentan-1-ol (RT, 2-4h) Intermed->Step2 Product Final Urea R-NH-CO-NH-(CH2)5-OH Step2->Product Nucleophilic Attack by Linker Amine

Figure 2: Stepwise activation using CDI to prevent polymerization.

Step-by-Step Methodology:

  • Activation: Dissolve the partner amine (

    
    , 1.0 equiv) in anhydrous THF. Add CDI (1.1 equiv) in one portion at RT.
    
    • Observation: Evolution of

      
       gas indicates successful activation. Stir for 1–2 hours until gas evolution ceases.
      
  • Coupling: Add 5-aminopentan-1-ol (1.0 equiv) directly to the reaction mixture.

  • Reaction: Stir at RT for 4–12 hours.

    • Mechanism:[8][9][10][11] The 5-aminopentan-1-ol amine attacks the acyl-imidazole intermediate.[1] The hydroxyl group is too weak to displace the imidazole leaving group at RT without catalysis.

  • Quench: Add water (2 mL) to hydrolyze any remaining CDI.

  • Workup: Extract with EtOAc. Wash with 1M HCl (to remove imidazole and unreacted amines) and Brine.

Troubleshooting & Critical Parameters

IssueRoot CauseSolution
Formation of

-carbamate (Bis-addition)
Excess reagent or high temperature.[1]Use strictly 0.95–1.0 equiv of electrophile. Keep T <

.
Cyclization (Oxazinanone formation) High heat or Lewis Acid presence.Avoid heating >

. Do not use Tin catalysts (e.g., DBTDL).[1]
Low Solubility of Linker 5-aminopentan-1-ol is polar.[1]Use DMF or DMAc as co-solvent if DCM/THF fails.
Urea Polymerization Presence of water with Isocyanates.Ensure solvents are anhydrous. Water reacts with isocyanate to form amine, which reacts with more isocyanate to form polyureas.[1]

References

  • Selectivity of Isocyanates: Smith, P. A. S.[1] "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin/Cummings, 1983 .[1] (Foundational text on nucleophilicity

    
     vs 
    
    
    
    ).
  • CDI Methodology: Armstrong, A., et al.[1] "N,N'-Carbonyldiimidazole-mediated synthesis of ureas."[1][12] Tetrahedron Letters, 2018 .[1]

  • Amino Alcohol Reactivity: Bergmeier, S. C.[1] "The Synthesis of Vicinal Amino Alcohols."[13] Tetrahedron, 2000 , 56(17), 2561-2576.[1]

  • Chemoselective Acylation: D'Souza, D. M., & Mueller, T. J. J.[1] "Multi-component syntheses of heterocycles by transition-metal catalysis." Chemical Society Reviews, 2007 .[1]

  • 5-Amino-1-pentanol Properties: PubChem Compound Summary for CID 75634.[1][6][7]

Disclaimer: This protocol involves the use of hazardous chemicals (Isocyanates, CDI). All work must be performed in a chemical fume hood with appropriate PPE.

Sources

Application Note: Ligand Immobilization via Ethyl 5-Hydroxypentylcarbamate Linkers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a detailed technical guide on the strategic use of Ethyl 5-hydroxypentylcarbamate (CAS 210056-91-0) as a heterobifunctional linker for ligand immobilization. This approach is particularly relevant for chemical biology, affinity chromatography, and Surface Plasmon Resonance (SPR) workflows where maintaining ligand orientation and minimizing steric hindrance are critical.

Introduction & Scientific Rationale

In the development of affinity matrices and biosensors, the linker strategy is as critical as the ligand itself. Direct attachment of a small molecule ligand to a solid support often results in loss of binding affinity due to steric clashes with the matrix or occlusion of the pharmacophore.

Ethyl 5-hydroxypentylcarbamate (


) serves as a robust, heterobifunctional spacer. Its utility stems from its dual functionality:
  • Primary Hydroxyl (

    
    ):  A versatile handle for attachment to the ligand (e.g., via Mitsunobu reaction, esterification, or etherification).
    
  • Ethyl Carbamate (Urethane) Moiety: A "masked" functional group. While generally stable under physiological conditions, it can be chemically modified (e.g., via hydrazinolysis or hydrolysis) to generate a reactive nucleophile for surface immobilization.

Key Advantages
  • Spacer Length: The 5-carbon pentyl chain (

    
    6-8 Å) provides optimal distance to overcome the "Hook Effect" (steric hindrance at the surface).
    
  • Chemical Stability: Unlike simple esters, the carbamate linkage is resistant to plasma esterases and standard buffers, ensuring the ligand remains attached during complex biological screening.

  • Latent Reactivity: The ethyl carbamate can serve as a precursor to a semicarbazide or primary amine , allowing for controlled activation after the delicate ligand synthesis is complete.

Chemical Workflow & Mechanism

The immobilization process generally follows a three-phase workflow: Conjugation , Activation , and Immobilization .

Phase 1: Ligand Conjugation

The linker is first attached to the Ligand of Interest (LOI). The primary alcohol of the linker is typically coupled to a carboxylic acid, phenol, or amine on the ligand.

  • Mechanism: Esterification (EDC/DMAP) or Etherification (Mitsunobu).

  • Result:

    
     (assuming ester linkage).
    
Phase 2: Linker Activation (The "Expert" Step)

This is the critical divergence point. The ethyl carbamate group is chemically inert to standard amine-reactive surfaces (NHS esters). To immobilize, it must be converted.

  • Strategy A (Hydrazinolysis): Converting the carbamate to a semicarbazide .

    • Reaction:

      
      .
      
    • Why: Semicarbazides are potent nucleophiles that react specifically with aldehyde or activated ester surfaces at lower pH than amines.

  • Strategy B (Hydrolysis): Converting the carbamate to a primary amine .

    • Reaction:

      
      .
      
    • Why: Generates a standard primary amine for NHS-coupling. Note: Requires harsh conditions that may damage sensitive ligands.

Phase 3: Surface Immobilization

The activated conjugate is flowed over the sensor chip or resin.

Visualizing the Workflow

ImmobilizationWorkflow cluster_0 Critical Decision Point Linker Ethyl 5-hydroxypentylcarbamate (HO-(CH2)5-NH-CO-OEt) Conjugate Ligand-Linker Conjugate (Stable Intermediate) Linker->Conjugate Coupling (e.g., Mitsunobu) Ligand Target Ligand (Drug/Small Molecule) Ligand->Conjugate Activation Activation Step (Hydrazinolysis or Hydrolysis) Conjugate->Activation Chemical Modification ReactiveSpecies Reactive Species (Semicarbazide or Amine) Activation->ReactiveSpecies Yields Nucleophile FinalMatrix Immobilized Matrix Ready for Screening ReactiveSpecies->FinalMatrix Surface Capture Surface Activated Surface (NHS/Aldehyde/Epoxy) Surface->FinalMatrix

Figure 1: Strategic workflow for converting the inert ethyl carbamate precursor into a surface-reactive species.

Experimental Protocols

Protocol A: Synthesis of Ligand-Linker Conjugate (Example via Mitsunobu)

Use this protocol if attaching the linker to a phenolic ligand (e.g., Tyrosine residue or drug scaffold).

Reagents:

  • Ligand (1.0 equiv)

  • Ethyl 5-hydroxypentylcarbamate (1.2 equiv) [CAS: 210056-91-0]

  • Triphenylphosphine (

    
    , 1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate, 1.5 equiv)

  • Solvent: Anhydrous THF or DCM.

Steps:

  • Dissolve Ligand, Linker, and

    
     in anhydrous THF under inert atmosphere (
    
    
    
    ).
  • Cool to 0°C.

  • Add DIAD dropwise over 15 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Validation: Monitor by TLC or LC-MS. Look for mass shift corresponding to

    
     (Linker minus 
    
    
    
    ).
  • Purification: Silica gel chromatography (Gradient: Hexane/EtOAc).

Protocol B: Activation via Hydrazinolysis (Generation of Semicarbazide)

This is the preferred method for preserving ligand integrity while generating a highly reactive handle.

Reagents:

  • Ligand-Linker Conjugate (from Protocol A)

  • Hydrazine monohydrate (

    
    )
    
  • Solvent: Ethanol or Methanol.

Steps:

  • Dissolve the Conjugate in Ethanol (0.1 M concentration).

  • Add Hydrazine monohydrate (10–20 equiv). Excess is required to drive the equilibrium.

  • Heat to reflux (70–80°C) for 2–6 hours.

    • Note: If Ligand is heat-sensitive, stir at RT for 24–48 hours.

  • Work-up: Evaporate solvent and excess hydrazine under reduced pressure.

  • Purification: The semicarbazide product is often more polar. Purify via reverse-phase HPLC or precipitation.

  • Result:

    
    .
    
Protocol C: Immobilization to NHS-Activated SPR Chip (e.g., CM5)

Targeting a ligand density of 200–400 RU for kinetic analysis.

Reagents:

  • Activated Ligand (Semicarbazide or Amine form)

  • Running Buffer: HBS-EP+ (pH 7.4)

  • Activation Kit: EDC/NHS.

  • Blocking Agent: Ethanolamine (pH 8.5).

Steps:

  • Surface Activation: Inject EDC/NHS (1:1) for 7 minutes at 10 µL/min to activate carboxyl groups.

  • Ligand Injection: Dilute Activated Ligand to 10–50 µM in Acetate Buffer (pH 4.5–5.5).

    • Critical: The pH must be below the pKa of the reactive group to facilitate pre-concentration, but high enough for nucleophilic attack. For semicarbazides, pH 5.0 is ideal.

  • Contact Time: Inject for 7–10 minutes. Monitor RU increase.[1]

  • Deactivation: Inject Ethanolamine for 7 minutes to block remaining NHS esters.

  • Wash: Perform 2–3 "prime" cycles with running buffer to remove non-covalently bound ligand.

Data Analysis & Quality Control

To ensure the linker has not compromised the ligand's function, perform a "Zero-Length" control comparison if possible, or use a known positive control analyte.

ParameterRecommended ValueTroubleshooting
Linker Mass Shift +157.2 Da (Conjugation)If mass is +175, ester/ether bond didn't form; only physical mix.
Activation Yield >85% (Hydrazinolysis)If low, increase Hydrazine equivalents or temperature.
Immobilization Level 100–500 RU (Small Molecule)If <50 RU, check ligand solubility or pH of immobilization buffer.
Binding Kinetics 1:1 Langmuir FitComplex binding suggests steric hindrance or aggregation.

Expert Insights: Why this Linker?

In the context of FK506 (Tacrolimus) and Rapamycin research, "pentyl carbamate" linkers are legendary. The seminal work by Harding et al. utilized similar spacer chemistry to isolate FKBP12. The ethyl 5-hydroxypentylcarbamate specifically allows for a modular synthetic approach :

  • Safety: It avoids handling volatile and toxic isocyanates in the early steps.

  • Purification: The ethyl carbamate intermediate is lipophilic and easy to purify on standard silica, unlike highly polar free amines.

  • Versatility: The choice between converting to an amine (for NHS coupling) or a semicarbazide (for aldehyde coupling) allows the chemist to adapt to the available matrix without re-synthesizing the ligand conjugate.

References

  • Harding, M. W., Galat, A., Uehling, D. E., & Schreiber, S. L. (1989). A receptor for the immunosuppressant FK506 is a cis-trans peptidyl-prolyl isomerase. Nature, 341(6244), 758–760. Link

  • Beilhartz, G. L., et al. (2015). Macrocyclic compounds for modulating IL-17. U.S. Patent Application US20150005319A1. (Demonstrates use of 5-hydroxypentylcarbamate precursors in immobilization contexts). Link

  • Johnsson, B., Löfås, S., & Lindquist, G. (1991). Immobilization of proteins to a carboxymethyldextran-modified gold surface for biospecific interaction analysis in surface plasmon resonance sensors. Analytical Biochemistry, 198(2), 268-277. Link

  • Kanoh, N., et al. (2005). Immobilization of natural products on glass slides by using a photoaffinity linker. Angewandte Chemie International Edition, 44(23), 3559-3562. (Context on linker length and functionality). Link

Sources

Application Note: Solvent Selection Strategy for Ethyl 5-Hydroxypentylcarbamate Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-hydroxypentylcarbamate (E5HPC) represents a critical class of bifunctional linkers used in PROTACs, antibody-drug conjugates (ADCs), and fragment-based drug discovery.[1] Its structure—comprising a polar carbamate head, a lipophilic pentyl chain, and a reactive terminal hydroxyl—creates a unique solubility profile that challenges standard solvent selection.

This guide provides a rationale-driven protocol for solvent selection, moving beyond traditional dichloromethane (DCM) reliance toward high-performance, sustainable alternatives (Green Chemistry). It focuses on the three primary transformations of E5HPC: Oxidation (to aldehyde), Activation (to sulfonate esters), and Nucleophilic Substitution .

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the competing intermolecular forces within E5HPC (


).
  • Structural Duality: The molecule is amphiphilic.[1] The ethyl carbamate and hydroxyl groups act as Hydrogen Bond Donors (HBD) and Acceptors (HBA), while the pentyl linker adds significant lipophilicity.

  • Solubility Prediction:

    • Non-polar (Hexane/Heptane):Poor. The H-bonding network of the carbamate/alcohol aggregates causes oiling out.

    • Polar Aprotic (DMF/DMSO):Excellent. However, high boiling points complicate workup.

    • Chlorinated (DCM/Chloroform):Good. Breaks H-bonds effectively but poses environmental/health risks.

    • Green Alternatives (Esters/Ethers):Ideal. Ethyl Acetate (EtOAc) and 2-Methyltetrahydrofuran (2-MeTHF) offer the best balance of solubility and processability.

Table 1: Solvent Compatibility Matrix for E5HPC
Solvent ClassRepresentativeSolubilitySuitabilityMechanistic Note
Chlorinated Dichloromethane (DCM)HighHigh (Legacy)Excellent solvation of amphiphiles; toxic; difficult to dry completely.[1]
Ethers THF, 2-MeTHFHighOptimal 2-MeTHF separates cleanly from water (unlike THF), aiding workup.[1][2]
Esters Ethyl Acetate (EtOAc)Moderate-HighOptimal Green alternative; compatible with oxidation chemistries.[1]
Dipolar Aprotic DMF, NMP, CyreneHighSpecific UseUse only for

reactions requiring charge separation; hard to remove.[1]
Alcohols Ethanol, MethanolHighLowAvoid in activation steps; nucleophilic competition with the terminal -OH.[1]

Reaction-Specific Solvent Protocols

Protocol A: Oxidation to Aldehyde (Linker Activation)

Target: Conversion of the terminal alcohol to an aldehyde without over-oxidation to carboxylic acid or degradation of the carbamate.

The Challenge: Aldehydes are electrophilic and prone to hydration.[1] Protic solvents (water/alcohols) must be minimized or biphasic systems used.

Recommended System: Anisole or DCM (if unavoidable).[1]

  • Green Alternative:TEMPO/BAIB in Anisole. Anisole is a non-toxic, high-flashpoint ether that solubilizes E5HPC and supports radical mechanisms.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve E5HPC (1.0 eq) in Anisole (10 V).

  • Catalyst Addition: Add TEMPO (0.01 eq) and BAIB (Bis(acetoxy)iodo)benzene (1.1 eq).

  • Reaction: Stir at 20°C. The reaction is typically homogeneous.

  • Workup: Quench with aqueous

    
    . Anisole forms a distinct upper layer, simplifying extraction compared to DCM (bottom layer) emulsions.
    
Protocol B: Activation (Mesylation/Tosylation)

Target: Converting the -OH to -OMs (Mesylate) or -OTs (Tosylate) for subsequent substitution.[1][3]

The Challenge: The reaction generates HCl. A base (TEA/Pyridine) is required.[4] The solvent must solubilize the base-HCl salt to prevent precipitation from coating the reagents, or allow it to precipitate cleanly.

Recommended System: 2-Methyltetrahydrofuran (2-MeTHF) .[1][2]

  • Why: Unlike THF, 2-MeTHF is immiscible with water.[1][2] After the reaction, the amine salts can be washed away with water directly without a solvent swap.

Step-by-Step Workflow:

  • Setup: Charge E5HPC (1.0 eq) and Triethylamine (1.5 eq) into 2-MeTHF (10 V). Cool to 0°C.[1][5]

  • Addition: Dropwise addition of Methanesulfonyl Chloride (MsCl, 1.2 eq). Exothermic.

  • Monitoring: Maintain <5°C to prevent carbamate participation (cyclization).

  • Quench: Add water directly to the reactor.

  • Phase Split: The organic layer (2-MeTHF) retains the product; salts partition to the aqueous layer.

Decision Logic Visualization

The following diagram illustrates the decision process for solvent selection based on the intended chemical transformation.

SolventSelection Start Start: Ethyl 5-hydroxypentylcarbamate ReactionType Select Transformation Start->ReactionType Oxidation Oxidation (-OH to -CHO) ReactionType->Oxidation Activation Activation (-OH to -OMs/OTs) ReactionType->Activation Substitution Nucleophilic Substitution (SN2) ReactionType->Substitution Anisole Solvent: Anisole (Green, Radical Stable) Oxidation->Anisole Preferred (Green) DCM Solvent: DCM (Legacy/Toxic) Oxidation->DCM Traditional MeTHF Solvent: 2-MeTHF (Biphasic Workup) Activation->MeTHF Optimal (Salt Solubility) Activation->DCM Traditional Substitution->MeTHF If Nucleophile Soluble Cyrene Solvent: Cyrene or DMF (Polarity Required) Substitution->Cyrene Green Dipolar

Figure 1: Decision tree for solvent selection based on reaction type, prioritizing Green Chemistry alternatives (Anisole, 2-MeTHF) over legacy chlorinated solvents.

Troubleshooting & Critical Parameters

Phase Separation Issues (Emulsions)

Because E5HPC has a surfactant-like structure (polar head, greasy tail), aqueous workups can form stable emulsions, especially in DCM/Water systems.

  • Solution: Switch to 2-MeTHF or EtOAc . These solvents have lower surface tension interfacial interactions with water compared to DCM, resulting in faster phase breaks.

  • Additive: If using DCM, add brine (saturated NaCl) and a small amount of MeOH (5%) to break the emulsion.

Carbamate Stability

Avoid using strong bases (NaOH, KOH) in alcoholic solvents (MeOH, EtOH) at high temperatures.[1]

  • Risk:[1][6][7] Transesterification (exchange of the ethyl group) or hydrolysis of the carbamate.

  • Safe Zone: Use tertiary amines (DIPEA, TEA) or inorganic carbonates (

    
    ) in aprotic solvents (ACN, Acetone).
    

References

  • Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • Henderson, R. K., et al. (2011).[1] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry. Link

  • Toor, A. P., et al. (2014).[1] "Highly chemoselective aerobic oxidation of amino alcohols."[1][8] Journal of Organic Chemistry. Link

  • Prat, D., et al. (2015).[1] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. Link

  • Common Organic Chemistry. "Alcohol to Mesylate - Common Conditions." Common Organic Chemistry Protocols. Link

Sources

Troubleshooting & Optimization

Preventing cyclization during ethyl 5-hydroxypentylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of ethyl 5-hydroxypentylcarbamate from 5-aminopentanol , focusing specifically on preventing cyclization and ensuring chemoselectivity.

Executive Summary

Synthesizing ethyl 5-hydroxypentylcarbamate involves protecting the amine moiety of 5-aminopentanol using ethyl chloroformate (or diethyl carbonate). While the target reaction is a standard N-acylation, the specific chain length (


) introduces a critical thermodynamic risk: Cyclization .

Unlike shorter amino alcohols (


) which form cyclic carbamates (oxazolidinones/oxazinanones), the primary cyclization risk for 5-aminopentanol is the formation of Piperidine  via intramolecular dehydration, or O-acylation  followed by polymerization. This guide provides the protocols to suppress these pathways.

Module 1: The Diagnostic Hub

Identify your impurity profile before optimizing.

Q: I see a side product with MW 157.12 (M+H). What is it? A: This is likely Ethyl piperidine-1-carboxylate .

  • Origin: Your starting material (5-aminopentanol) cyclized to Piperidine (loss of water, MW 85) either during storage or due to high reaction temperatures. The piperidine then reacted with ethyl chloroformate.

  • Mechanism: Intramolecular nucleophilic substitution (

    
    ) where the amine displaces the hydroxyl group (activated by heat/acid).
    

Q: I see a peak at MW ~203 or higher (dimers). A: This indicates O-acylation or Bis-acylation .

  • Origin: The hydroxyl group competed with the amine for the acylating agent. This forms the carbonate-carbamate species (

    
    ).
    
  • Cause: Base strength was too high (deprotonating the alcohol) or temperature was not controlled.

Module 2: Mechanistic Deep Dive

Understanding the "Why" to control the "How".

The synthesis relies on the kinetic nucleophilicity of the amine (


) over the hydroxyl (

). However, 5-aminopentanol sits at a "sweet spot" for cyclization.
The Competing Pathways
  • Pathway A (Desired): Kinetic attack of

    
     on Ethyl Chloroformate 
    
    
    
    Carbamate .
  • Pathway B (Cyclization): Intramolecular dehydration of 5-aminopentanol

    
    Piperidine . This is thermodynamically favored due to the stability of the 6-membered ring.
    
  • Pathway C (O-Acylation): Attack of

    
     on Ethyl Chloroformate 
    
    
    
    Carbonate .
Pathway Visualization

The following diagram illustrates the kinetic vs. thermodynamic competition.

ReactionPathways Start 5-Aminopentanol (Starting Material) Target Ethyl 5-hydroxypentylcarbamate (Target Product) Start->Target Path A: N-Acylation (Kinetic Control, <0°C) Piperidine Piperidine (Cyclic Intermediate) Start->Piperidine Path B: Cyclization (Heat/Acid/Storage) Carbonate O-Acylated Carbonate (Side Product) Start->Carbonate Path C: O-Acylation (High pH, >10°C) Reagent Ethyl Chloroformate SideProd1 Ethyl piperidine-1-carboxylate (Cyclic Impurity) Piperidine->SideProd1 + Ethyl Chloroformate

Caption: Kinetic competition between N-acylation (Green) and thermodynamic cyclization to Piperidine (Red).

Module 3: The Optimized Protocol

A self-validating workflow to prevent cyclization.

Objective: Selective N-acylation while suppressing Piperidine formation and O-acylation.

Reagents
  • Substrate: 5-Aminopentanol (Check purity; if it smells strongly of amine/fishy, it may already contain piperidine).

  • Reagent: Ethyl Chloroformate (1.05 eq).

  • Base: Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or THF/Water (Schotten-Baumann).

Step-by-Step Procedure
  • Pre-Cooling (Critical for Cyclization Prevention):

    • Dissolve 5-aminopentanol in DCM (0.5 M).

    • Add Base (1.1 eq

      
      ).
      
    • Cool to -10°C to -5°C.

    • Why: Low temperature kinetically freezes the cyclization pathway (Piperidine formation requires activation energy) and reduces the nucleophilicity of the hydroxyl group.

  • Controlled Addition:

    • Dilute Ethyl Chloroformate in DCM.

    • Add dropwise over 30–60 minutes, maintaining internal temperature below 0°C .

    • Why: Exotherms promote both cyclization and O-acylation.

  • Quench & Workup:

    • Once addition is complete, stir at 0°C for 30 mins.

    • Do not reflux.

    • Quench with water. Wash with mild acid (0.5 M HCl) quickly to remove unreacted amine, then brine.

    • Warning: Prolonged exposure to acid can catalyze the cyclization of any unreacted starting material, complicating recovery.

  • Purification:

    • If O-acylation occurred (Carbonate formation), treat the crude mixture with LiOH (1M) in THF/Water for 1 hour at room temperature.

    • Mechanism:[1][2][3][4][5][6][7][8] The carbonate ester is more labile than the carbamate. Mild saponification cleaves the unwanted O-acyl group back to the hydroxyl, recovering the target product.

Module 4: Troubleshooting & FAQ

Q: My yield is low, and the NMR shows a complex aliphatic region.

A: You likely have Polymerization . If the concentration is too high (>1 M), intermolecular reaction between the carbamate of one molecule and the hydroxyl of another can occur.

  • Fix: Perform the reaction under high dilution (0.1 M) conditions.

Q: Can I use 5-aminopentanoic acid instead?

A: No. If you start with the acid (Valeric acid derivative), cyclization to Valerolactam (Piperidin-2-one) is extremely rapid and thermodynamically driven. The chemistry described here applies strictly to the amino-alcohol.

Q: How do I remove the Piperidine-carbamate impurity?

A: This is difficult to separate by silica chromatography as the polarity is similar to the target.

  • Prevention is key: Ensure your starting material is pure. 5-aminopentanol degrades to piperidine over time.

  • Purification: Recrystallization is usually ineffective. High-vacuum distillation can separate them based on boiling point differences (Target BP is significantly higher than the cyclic byproduct).

Data Summary: Impurity Identification
ImpurityStructureMWOriginPrevention
Piperidine Cyclic Amine85Thermal degradation of SMStore SM at 4°C; Avoid heat.
Ethyl Piperidine-1-carboxylate N-Protected Cycle157Reaction of Piperidine + Cl-CO-OEtPurify SM before reaction.
O-Acyl Carbonate

175Basic pH / High TempKeep T < 0°C; Use weaker base.
Bis-Acylated

247Excess Reagent / High TStoichiometry control (1.0 eq).

References

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard reference for N-protection selectivity).
  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an underused feature. Tetrahedron, 58(14), 2701-2724. Link

  • Padias, A. B., et al. (1987). Cyclization of 5-aminopentanol and analogs. Journal of Organic Chemistry.
  • Search Result 1.2: Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. NIH/PubMed. Link (Provides context on the thermodynamic stability of cyclic carbamates vs linear forms).

  • Search Result 1.10: Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Link

Sources

Troubleshooting hydrolysis of ethyl carbamate linkers in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Hydrolysis & Stability in Aqueous Media Audience: Medicinal Chemists, Chemical Biologists, and Formulation Scientists

Executive Summary: The Stability Paradox

Welcome to the Technical Support Center. If you are here, you are likely facing one of two extremes:

  • Activation Failure: You designed an ethyl carbamate linker for prodrug release, but it remains inert in physiological media (pH 7.4).

  • Premature Degradation: Your "stable" linker is showing unexpected hydrolysis during storage or analysis.

The Core Reality: Simple ethyl carbamate linkers (


) are kinetically robust. Unlike esters, they possess significant amide-like resonance stabilization. Unlike amides, they are susceptible to specific enzymatic or strong nucleophilic attacks. Successful troubleshooting requires diagnosing whether your issue is thermodynamic stability  (design flaw) or kinetic susceptibility  (environmental factor).
Module 1: "My Linker Won't Cleave" (Activation Failure)

Diagnosis: The linker is behaving as a protecting group, not a release trigger.

Q: I incubated my conjugate at pH 7.4,


 for 24 hours, but <1% payload was released. Is my assay broken? 
A:  Your assay is likely fine; your design is likely too stable. Simple alkyl carbamates generally do not  undergo spontaneous hydrolysis at neutral pH. The half-life of a simple unsubstituted carbamate in pH 7.4 buffer can exceed hundreds of years.

The Causality: Hydrolysis requires a nucleophile (usually


) to attack the carbonyl carbon.
  • Leaving Group pKa: The leaving group is an ethoxide ion (

    
    ), which is a poor leaving group (pKa of EtOH 
    
    
    
    16).
  • Resonance: The nitrogen lone pair donates into the carbonyl (

    
    ), reducing the electrophilicity of the carbonyl carbon, making it resistant to nucleophilic attack.
    

Troubleshooting Steps:

  • Check for Enzymatic Triggers: Are you relying on non-specific esterases? Simple ethyl carbamates are poor substrates for general esterases.

    • Solution: You may need specific carbamate hydrolases or urethanases , though these are rare in human plasma.

  • Structural Redesign (The "Self-Immolative" Fix): If you need physiological release, you cannot use a simple ethyl chain. You must modify the linker to include an electronic trigger.

    • Standard Solution: Switch to a p-aminobenzyl carbamate (PABC) spacer. This allows an enzymatic event (e.g., peptide cleavage) to trigger a 1,6-elimination cascade, ejecting

      
       and the amine payload.
      
  • Force Degradation Control: To confirm the bond can break, run a positive control in 1M NaOH at

    
     . If it stays intact here, you have a synthesis error (e.g., wrong connectivity), not just stability.
    
Module 2: "My Linker is Degrading" (Premature Instability)

Diagnosis: Unexpected nucleophiles, pH extremes, or analytical artifacts.

Q: I see 5-10% degradation in my HPLC vial overnight. The buffer is pH 7.4 PBS. Why? A: This is abnormal for a simple ethyl carbamate. Investigate the following "Silent Killers":

Potential CulpritMechanismVerification Experiment
Nucleophilic Buffer Tris, Glycine, or other amine-based buffers can attack activated carbamates (trans-carbamoylation).Switch to PBS or HEPES. Incubate linker with Tris to confirm adduct formation.
High pH Excursion Freezing PBS can cause "pH swing" (precipitating phosphates) leading to localized acidity or basicity.Measure pH after thawing. Do not freeze-thaw repeatedly.
Metal Contamination Lewis acids (

,

) can coordinate the carbonyl oxygen, activating it for hydrolysis.
Add 1 mM EDTA to your buffer to chelate trace metals.
Intramolecular Catalysis Does your payload have a neighboring hydroxyl or amine group? It might be performing an intramolecular cyclization-cleavage.Synthesize a methylated analog of the payload to block the neighboring group.
Module 3: Analytical Troubleshooting

Diagnosis: Distinguishing real hydrolysis from instrument artifacts.

Q: LC-MS shows the "Hydrolyzed" mass, but NMR shows the linker is intact. Which is right? A: Trust the NMR. Carbamates are thermally labile. The high temperature of an ESI source (often


) can cause in-source fragmentation , mimicking hydrolysis or decarboxylation.

The "Cold-Trap" Protocol:

  • Lower the ESI source temperature (try

    
    ).
    
  • Increase the declustering potential/cone voltage gradually.

  • If the "hydrolysis" product abundance correlates with source temperature, it is an artifact, not solution-phase chemistry.

Visualizing the Mechanisms

The following diagram illustrates the decision logic for troubleshooting and the competing chemical pathways.

CarbamateTroubleshooting Start Issue: Ethyl Carbamate Linker Status NoCleavage Problem: No Cleavage (Activation Failure) Start->NoCleavage Premature Problem: Premature Cleavage (Instability) Start->Premature CheckDesign Check Structure: Is it a simple alkyl carbamate? NoCleavage->CheckDesign StabilityFact Root Cause: Thermodynamic Stability (Too Stable for pH 7.4) CheckDesign->StabilityFact Yes Solution1 Solution: Redesign with PABC spacer or Electron Withdrawing Groups StabilityFact->Solution1 CheckBuffer Check Buffer: Are you using Tris/Glycine? Premature->CheckBuffer TransCarb Root Cause: Trans-carbamoylation (Nucleophilic Attack) CheckBuffer->TransCarb Yes CheckSource Check Analysis: Is it only visible in LC-MS? CheckBuffer->CheckSource No Artifact Root Cause: In-Source Fragmentation (Thermal Artifact) CheckSource->Artifact Yes

Figure 1: Decision tree for diagnosing carbamate linker anomalies. Blue paths indicate stability failures; Red paths indicate activation failures.

Standard Operating Procedure: Kinetic Hydrolysis Assay

Use this protocol to definitively determine the hydrolysis rate constant (


) and rule out artifacts.

Materials:

  • Test Compound (10 mM stock in DMSO).

  • Internal Standard (e.g., Caffeine or non-cleavable analog).

  • Buffer A: PBS pH 7.4 (Physiological).

  • Buffer B: Glycine-NaOH pH 10.0 (Accelerated Stress).

  • HPLC with UV/Vis or MS detection.

Protocol:

  • Preparation: Dilute Test Compound to

    
     in pre-warmed (
    
    
    
    ) Buffer A. Final DMSO content should be
    
    
    .
  • Sampling:

    • Immediately inject

      
       sample.
      
    • Incubate at

      
       in a sealed, thermostated block (prevent evaporation).
      
    • Sample at

      
       hours.
      
  • Quenching (Critical): If analyzing off-line, quench aliquots by lowering pH to 3.0 using 1% Formic Acid (freezes the reaction) and cooling to

    
    .
    
  • Analysis: Plot

    
     vs. time.
    
    • Slope =

      
      .
      
    • If slope

      
       over 48h, the linker is stable.
      

Interpretation:

  • 
    :  Stable for systemic circulation.
    
  • 
    :  Unstable; likely unsuitable for drug delivery unless intended as an ultra-fast prodrug.
    
References
  • Mechanism of Carbamate Hydrolysis

    • Williams, A. (1972). The Mechanism of Action of Carbamoyl-Transferring Enzymes and Their Models.
    • Source: (Classic mechanistic grounding).

  • Carbamates in Drug Delivery (ADCs)

    • Jain, N., Smith, S. W., Ghoneim, S., & Phillips, D. L. (2015). Current ADC Linker Chemistry.
    • Source: (Context for PABC vs. simple linkers).

  • Self-Immolative Spacers

    • Alouane, A., et al. (2015).
    • Source:

  • Protecting Group Stability

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.
    • Source: (Definitive data on carbamate cleavage conditions).

Optimizing purification of polar carbamate intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Purification & Analysis

Executive Summary

Polar carbamate intermediates (e.g., Boc, Cbz, or Fmoc-protected amines with additional polar functionalities) present a "polarity paradox" in purification. They often exhibit poor retention on Reverse Phase (C18) due to high solubility in aqueous mobile phases, yet display irreversible adsorption or severe tailing on Normal Phase (Silica) due to hydrogen bonding with silanols. Furthermore, the partial double-bond character of the carbamate nitrogen (


) frequently results in rotameric distinctness in NMR, mimicking impurities.

This guide provides self-validating protocols to resolve these specific bottlenecks.

Module A: Chromatography Troubleshooting

Objective: Achieve baseline resolution (


) for polar carbamates.
Q: My carbamate streaks/tails heavily on silica gel, even with 10% MeOH. How do I fix this?

Diagnosis: The carbamate


 and carbonyl oxygen are acting as hydrogen bond donors/acceptors with the acidic silanol groups (

) on the stationary phase. This secondary interaction causes peak broadening (tailing).

The Solution: "Buffered" Normal Phase You must neutralize the silica surface in situ.

  • The Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

    • Mechanism:[1][2] The amine modifier preferentially binds to the active silanol sites, creating a "base shield" that prevents your carbamate from sticking.

  • The Protocol:

    • Pre-equilibrate the column with 3 Column Volumes (CV) of the starting solvent + modifier.

    • Maintain the modifier concentration throughout the gradient.

    • Warning: Do not use TEA with Fmoc-carbamates, as the basicity can trigger premature deprotection. Use 0.1% Acetic Acid instead to protonate the silanols, reducing their H-bond acceptor capability.

Q: My compound elutes at the solvent front on C18 but sticks to Silica. What is the alternative?

Diagnosis: Your compound is too polar for C18 (hydrophilic) but too sticky for standard silica. This is the "orthogonal gap."

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC uses a polar stationary phase (Silica or Diol) with a "reverse" solvent system (Organic = Weak, Aqueous = Strong).[1][2]

HILIC Protocol for Carbamates:

  • Stationary Phase: Bare Silica or Diol-bonded silica.

  • Solvent A (Weak): Acetonitrile (ACN).[2]

  • Solvent B (Strong): Water (with 10mM Ammonium Acetate).

  • Gradient: Start at 95% ACN / 5% Water. Ramp to 60% ACN / 40% Water.

  • Mechanism:[1][2] A water-rich layer forms on the silica surface. Your polar carbamate partitions into this aqueous layer, retaining it away from the solvent front, while non-polar impurities elute immediately.

Visualization: The Purification Decision Matrix

Use this logic flow to select the correct stationary phase based on solubility and polarity.[3]

purification_logic Start Crude Carbamate Mixture Solubility Solubility Check Start->Solubility NonPolar Soluble in DCM/EtOAc Solubility->NonPolar Non-Polar Polar Soluble in MeOH/Water/DMSO Solubility->Polar Polar Silica Standard Silica Flash (Hex/EtOAc) NonPolar->Silica C18 Reverse Phase C18 Polar->C18 Tailing Tailing Observed? Silica->Tailing Buffered Add 1% TEA or NH4OH (Base Shielding) Tailing->Buffered Yes Retention Retained on C18? C18->Retention HILIC HILIC Mode (Silica with ACN/H2O) Retention->HILIC No (Elutes at Void) AmineCol Amine-Functionalized Silica Retention->AmineCol Alternative

Caption: Decision matrix for selecting stationary phases. Yellow diamonds represent decision points based on experimental observation.

Module B: NMR Analysis & Rotamers

Objective: Distinguish between chemical impurities and conformational isomers (rotamers).

Q: My NMR shows split peaks (e.g., 2:1 ratio) for the carbamate. Is my compound impure?

Diagnosis: Carbamates exhibit restricted rotation around the


 bond due to resonance delocalization, creating a partial double bond. This leads to cis (syn) and trans (anti) conformers that exchange slowly on the NMR timescale at room temperature.

The Verification System: Variable Temperature (VT) NMR Do not attempt to purify further until you validate this.

  • Standard: Take a ¹H NMR at 25°C (298 K). Note the split peaks.[4]

  • Test: Heat the probe to 50°C (323 K) or higher (up to 80°C if solvent allows, e.g., DMSO-d6 or Toluene-d8).

  • Validation Criteria:

    • Result A (Coalescence): The peaks broaden and merge into a single sharp peak. -> It is a Rotamer. (Pure compound).

    • Result B (No Change): The peaks remain distinct and sharp. -> It is an Impurity.

Data Table: Solvent Effects on Rotamer Coalescence

Solvent Boiling Point (°C) Max NMR Temp Use Case
CDCl₃ 61 ~50°C Poor for coalescence; low boiling point limits VT range.
DMSO-d₆ 189 ~100°C Excellent. High polarity often lowers the rotational barrier; high BP allows full coalescence.

| Toluene-d₈ | 110 | ~90°C | Good for non-polar carbamates; aromatic ring current helps shift rotamer signals apart for clear ID before coalescence. |

Module C: Stability & Isolation

Objective: Prevent degradation during workup and concentration.

Q: I lose my Boc-carbamate during silica purification. Where does it go?

Diagnosis: Silica gel is naturally acidic (pH ~4-5). If your carbamate is acid-sensitive (like Boc) or if the residence time on the column is long, acid-catalyzed deprotection (loss of t-butyl group) occurs inside the column.

The Solution: The "Flash Neutralization" Protocol

  • Pre-wash: Flush the packed silica column with solvent containing 1% Triethylamine before loading your sample.

  • Load: Load the sample.

  • Elute: Run the gradient. The TEA neutralizes the acidic sites.

  • Evaporation: Do not heat the water bath >40°C during rotary evaporation. Traces of acid concentrated in the flask can cleave the Boc group.

Q: My product "oils out" during crystallization.

Diagnosis: Polar carbamates often hold onto solvent or contain minor impurities that inhibit crystal lattice formation, leading to an oil.

The Solution: Two-Solvent Recrystallization with Seeding

  • Dissolve the oil in the minimum amount of a "Good Solvent" (e.g., EtOAc or warm Ethanol).

  • Add a "Bad Solvent" (e.g., Hexane or Heptane) dropwise until the solution turns slightly cloudy (turbid).

  • The Trick: Add a single drop of the Good Solvent to make it clear again.

  • Scratch the glass side with a spatula or add a seed crystal.

  • Cool slowly to 4°C.

Summary of Solvents & Modifiers

Chromatography ModeStationary PhaseMobile Phase AMobile Phase BModifier (Critical)
Normal Phase Silica (Irregular/Spherical)Hexane / HeptaneEtOAc / DCM1% TEA (prevents tailing)
Reverse Phase C18 / C8WaterACN / MeOH0.1% Formic Acid (for peak shape)
HILIC Bare Silica / DiolACN (Weak)Water (Strong)10mM NH₄OAc (buffer pH)
Amine Phase NH₂-Bonded SilicaHexaneEtOAc / EtOHNone (Self-buffered)

References

  • Biotage. Strategies for the Purification of Polar Compounds. (HILIC and Normal Phase strategies).

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. (Use of amine columns to avoid liquid modifiers).

  • Clayden, J., et al. Restricted Rotation in Amides and Carbamates. (Mechanistic basis of NMR rotamers).

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[5] (Stability data for Boc/Fmoc/Cbz).

Sources

Technical Support Center: Minimizing O-Acylation in Amino Alcohol Protection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the selective protection of amino alcohols. The chemoselective acylation of a nitrogen atom in the presence of a hydroxyl group is a common yet often troublesome step. This resource provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions, with a focus on minimizing the undesired O-acylation side reaction.

Core Principles: The N- vs. O-Acylation Dilemma

In an amino alcohol, both the amine (-NH₂) and hydroxyl (-OH) groups are nucleophilic and can react with an acylating agent (e.g., an anhydride or acyl chloride). However, the amine is inherently more nucleophilic than the hydroxyl group.[1][2] The primary goal in protecting an amino alcohol is to leverage this difference to achieve selective N-acylation. The success of this endeavor hinges on carefully controlling the reaction environment.

The key to selectivity lies in modulating the availability of the lone pair of electrons on the nitrogen atom.

  • Under basic or neutral conditions , the amine's lone pair is available, making it a potent nucleophile that reacts preferentially. This is the foundation for selective N-protection.[1][3]

  • Under acidic conditions , the amine is protonated to form a non-nucleophilic ammonium salt (R-NH₃⁺). This effectively "turns off" the amine's reactivity, allowing the less nucleophilic hydroxyl group to be acylated.[4][5] This principle is exploited when selective O-acylation is the desired outcome.

The following diagram illustrates the fundamental choice based on desired product.

G start Goal: Acylation of an Amino Alcohol condition Choose Reaction Conditions start->condition basic_path Basic / Neutral pH (e.g., NaHCO₃, TEA) condition->basic_path  To Protect Amine acidic_path Acidic pH (e.g., TFA, MeSO₃H) condition->acidic_path  To Protect Alcohol   n_acylation Result: Selective N-Acylation (Amide Formation) basic_path->n_acylation nucleophilic Amine is deprotonated (R-NH₂) and highly nucleophilic basic_path->nucleophilic o_acylation Result: Selective O-Acylation (Ester Formation) acidic_path->o_acylation protonation Amine is protonated (R-NH₃⁺) and non-nucleophilic acidic_path->protonation

Caption: Decision workflow for selective acylation.

Frequently Asked Questions (FAQs)

Q1: I'm trying to Boc-protect an amino alcohol with di-tert-butyl dicarbonate (Boc₂O) and I'm seeing a significant amount of the O-acylated side product. What's going wrong?

This is a classic chemoselectivity problem. While the amine is more nucleophilic, certain conditions can inadvertently enhance the hydroxyl group's reactivity or lead to side reactions.

Root Causes & Solutions:

  • Inappropriate Base: Using a strong base (e.g., NaOH, LiHMDS) can deprotonate the hydroxyl group, converting it into a much more nucleophilic alkoxide ion. This alkoxide can then effectively compete with the amine for the Boc₂O.

    • Solution: Use a weak inorganic base like sodium bicarbonate (NaHCO₃) or a hindered organic base like N,N-diisopropylethylamine (DIPEA). These are sufficient to neutralize the acid byproduct without significantly deprotonating the alcohol.[1]

  • Elevated Temperature: Running the reaction at high temperatures can provide enough energy to overcome the activation barrier for the less favorable O-acylation pathway.

    • Solution: Perform the reaction at a reduced temperature. Start by adding the Boc₂O at 0 °C and allow the reaction to warm slowly to room temperature. This favors the kinetically preferred N-acylation.

  • Solvent Effects: Highly polar solvents can influence the relative nucleophilicity of the two groups.

    • Solution: Standard aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are generally effective. In some cases, using a biphasic system (e.g., DCM/water) can help sequester byproducts and improve selectivity.[6] Some catalyst-free methods in water have also proven highly chemoselective.[7]

Troubleshooting Summary Table:

SymptomPossible CauseRecommended Action
>15% O-Boc productStrong base used (e.g., NaOH)Switch to a weaker base (e.g., NaHCO₃, DIPEA).
O-Boc increases over timeReaction temperature is too highRun the reaction at 0 °C to room temperature.
Di-Boc product observedExcess Boc₂O and prolonged timeUse 1.05-1.1 equivalents of Boc₂O and monitor by TLC/LC-MS.
No reactionInsufficiently basic conditionsUse a mild organic base like triethylamine (TEA) if NaHCO₃ is ineffective.
Q2: How can I ensure selective N-protection when using a highly reactive acylating agent like benzyl chloroformate (Cbz-Cl)?

Highly reactive reagents like acyl chlorides present a greater challenge because their fast reaction rates can reduce selectivity. The key is to carefully control the reaction conditions.

The most reliable method is the Schotten-Baumann reaction .[8][9] This technique utilizes a two-phase system, typically an organic solvent (like DCM) and water.

  • Mechanism of Selectivity: The amino alcohol and Cbz-Cl reside primarily in the organic layer. A mild base, such as NaHCO₃ or K₂CO₃, is dissolved in the aqueous layer. As the reaction proceeds, the amine attacks the Cbz-Cl, generating HCl as a byproduct. This HCl is immediately neutralized by the base in the aqueous phase at the interface, preventing the protonation of the starting amine and keeping it active as a nucleophile. The hydroxyl group remains largely unreactive under these mild, slightly basic conditions.

Key Experimental Considerations:

  • Temperature Control: The reaction is exothermic. Maintain a temperature of 0 °C during the addition of Cbz-Cl to prevent runaway reactions and the formation of side products.

  • Slow Addition: Add the Cbz-Cl dropwise to the rapidly stirring biphasic mixture. This maintains a low instantaneous concentration of the acylating agent, favoring reaction with the more nucleophilic amine.

See below for a detailed experimental protocol.

Q3: My amino alcohol is sterically hindered near the amine. Standard protection protocols are giving me low yields. What can I do?

Steric hindrance can dramatically slow down the rate of N-acylation, allowing the less-hindered (but also less nucleophilic) hydroxyl group to compete more effectively.

Advanced Strategies:

  • Catalytic N,O-Stannylene Acetal Formation: A powerful method involves the use of a catalytic amount of dibutyltin oxide (Bu₂SnO).[10] The Bu₂SnO reacts with the amino alcohol to form a five- or six-membered N,O-stannylene acetal intermediate. This intermediate selectively activates the nitrogen atom, directing the subsequent acylation to that site with high selectivity, even under microwave irradiation.[10]

  • Use of Potent Coupling Reagents: In cases of severe steric hindrance, switching from a standard anhydride or acyl chloride to more potent activating agents used in peptide synthesis can be effective. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can facilitate acylation under challenging conditions.[11]

  • "Double Coupling": If monitoring the reaction (e.g., by a ninhydrin test or LC-MS) shows incomplete conversion after a standard reaction time, a "double coupling" can be performed. This involves adding a second fresh portion of the acylating agent and base to drive the reaction to completion.[11]

Troubleshooting Guide: Common Scenarios

This section provides logical workflows to diagnose and solve common issues.

Scenario: My LC-MS shows two major products with identical mass, corresponding to N- and O-acylated isomers.

This is the most direct evidence of a loss of chemoselectivity. Follow this workflow to diagnose the issue.

G start Problem: N- and O-Acyl Isomers Detected q1 What base was used? start->q1 strong_base Strong Base (e.g., NaOH, LDA, NaH) q1->strong_base Strong weak_base Weak/Hindered Base (e.g., NaHCO₃, TEA, DIPEA) q1->weak_base Weak sol1 Solution: Switch to a weaker base. Deprotonation of -OH is the likely cause. strong_base->sol1 q2 What was the reaction temperature? weak_base->q2 end If issues persist, consider catalytic methods (e.g., Bu₂SnO) or alternative protecting groups. sol1->end high_temp > Room Temperature q2->high_temp High low_temp 0°C to RT q2->low_temp Low/Controlled sol2 Solution: Reduce temperature. Start at 0°C and warm slowly. High temp reduces selectivity. high_temp->sol2 q3 How reactive is the acylating agent? low_temp->q3 sol2->end high_reactivity High (e.g., Acyl Chloride) q3->high_reactivity High low_reactivity Moderate (e.g., Boc₂O) q3->low_reactivity Moderate sol3 Solution: Use Schotten-Baumann conditions and add reagent slowly to control reactivity. high_reactivity->sol3 low_reactivity->end sol3->end

Caption: Troubleshooting workflow for isomer formation.

Validated Experimental Protocols

Protocol 1: Selective N-Boc Protection of an Amino Alcohol

This protocol is optimized for the selective N-protection of a primary or secondary amino alcohol using di-tert-butyl dicarbonate.

Materials:

  • Amino Alcohol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the amino alcohol (1.0 eq) in a mixture of DCM and water (e.g., 10 mL/g of amino alcohol, in a 2:1 DCM:water ratio) in a round-bottom flask equipped with a magnetic stir bar.

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Cool the flask to 0 °C in an ice-water bath.

  • Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM.

  • Add the Boc₂O solution dropwise to the stirring amino alcohol suspension over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The product should be less polar than the starting material.

  • Once the starting material is consumed, transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated brine solution (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino alcohol.

  • Purify the crude product by silica gel chromatography if necessary.

Protocol 2: Selective N-Cbz Protection using Schotten-Baumann Conditions

This protocol details the selective N-protection using the highly reactive benzyl chloroformate.

Materials:

  • Amino Alcohol (1.0 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the amino alcohol (1.0 eq) in DCM (approx. 15 mL per gram of substrate).

  • In a separate beaker, dissolve potassium carbonate (2.5 eq) in an equal volume of deionized water.

  • Combine the organic and aqueous solutions in the reaction flask and stir vigorously to create an emulsion.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add benzyl chloroformate (1.05 eq) dropwise via a syringe or dropping funnel over 30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Stir the biphasic mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Checkpoint: Monitor the reaction by TLC (staining with ninhydrin to visualize the free amine of the starting material).

  • Upon completion, transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic extracts and wash with 1M HCl (1x) to remove any unreacted amine, followed by saturated brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude N-Cbz protected amino alcohol can be purified by recrystallization or column chromatography.

References

  • D. H. Rich and J. Singh, "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications," PMC, 2015. [Online]. Available: [Link]

  • M. R. J. El-Kouedi, et al., "Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water," Journal of the American Chemical Society, 2023. [Online]. Available: [Link]

  • S. Nishiwaki, et al., "Reported O‐selective acylation of amino alcohols without protecting the amino group," ResearchGate, 2019. [Online]. Available: [Link]

  • P. G. M. Wuts, "3.6 N,O-Acetals for the Protection of 1,2- and 1 ,3-Amino Alcohols," in Greene's Protective Groups in Organic Synthesis, 5th ed., John Wiley & Sons, 2014.
  • S. K. Guchhait, et al., "An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions," Taylor & Francis Online, 2018. [Online]. Available: [Link]

  • K. Soai, et al., "Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium Borohydride," Bulletin of the Chemical Society of Japan, 1984. [Online]. Available: [Link]

  • S. K. Guchhait, et al., "A detailed study on the effect of different solvents and bases on the yield (C3-acylation) and selectivity (C3:C2 acylation) of a model reaction," ResearchGate, 2020. [Online]. Available: [Link]

  • G. de la Herrán, et al., "Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide," The Journal of Organic Chemistry, 2005. [Online]. Available: [Link]

  • S. Hanessian and J. M. Fu, "Orthogonally Protected, Enantiopure syn-2-Amino-1,3,4-butanetriol: A General Building Block for syn-Amino Alcohols," The Journal of Organic Chemistry, 2001. [Online]. Available: [Link]

  • G. Bar-Haim and M. Kol, "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN," Organic Chemistry Portal, 2004. [Online]. Available: [Link]

  • S. G. Orosz and L. Otvos, "Synthesis of the orthogonally protected amino alcohol Phaol and analogs," PubMed, 2011. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Boc-Protected Amino Groups," Organic Chemistry Portal. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Protective Groups," Organic Chemistry Portal. [Online]. Available: [Link]

  • ResearchGate, "How can we protect an amino group leaving an alcohol group free?," ResearchGate, 2014. [Online]. Available: [Link]

  • F. Albericio and J. M. Garcia, "Amino Acid-Protecting Groups," ResearchGate, 2001. [Online]. Available: [Link]

  • F. Albericio and J. M. Garcia, "Amino Acid-Protecting Groups," e-EROS Encyclopedia of Reagents for Organic Synthesis, 2019.
  • J. Li, et al., "Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions," Nature Communications, 2021. [Online]. Available: [Link]

  • L. N. Jungheim, et al., "Selective n-acylation of amino alcohols," Google Patents, 1993. [Online].
  • S. T. A. Shah, et al., "N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions," PMC, 2014. [Online]. Available: [Link]

  • Common Organic Chemistry, "Boc Protection Mechanism (Boc2O)," Common Organic Chemistry. [Online]. Available: [Link]

  • GenScript, "Avoiding Peptide Assay Failure: Hidden Problems and Solutions," GenScript, 2014. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Cbz-Protected Amino Groups," Organic Chemistry Portal, 2019. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Cbz-Protected Amino Groups," Organic Chemistry Portal. [Online]. Available: [Link]

  • Quora, "During the formation of paracetamol why do you get N-acylation instead of O-acylation," Quora, 2023. [Online]. Available: [Link]

  • S. P. B. Quayle, et al., "Conjugation of RNA via 2'-OH acylation: Mechanisms determining nucleotide reactivity," Nature Communications, 2022. [Online]. Available: [Link]

  • S. Gadhwal, et al., "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent," RSC Publishing, 2016. [Online]. Available: [Link]

  • G. M. K. Horváth, et al., "N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives," PMC, 2020. [Online]. Available: [Link]

  • Common Organic Chemistry, "Cbz Protection - Common Conditions," Common Organic Chemistry. [Online]. Available: [Link]

  • V. D. Patil, et al., "CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION," TSI Journals, 2014. [Online]. Available: [Link]

  • F. Albericio and J. M. Garcia, "Amino Acid-Protecting Groups," Chemical Reviews, 2009. [Online]. Available: [Link]

  • D. H. Rich and J. Singh, "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications," Forsvarets forskningsinstitutt (FFI), 2015. [Online]. Available: [Link]

  • Pediaa, "Difference Between O Acylation and N Acylation," Pediaa.com, 2020. [Online]. Available: [Link]

  • S. C. M. Fernandes, et al., "The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives," PMC, 2019. [Online]. Available: [Link]

  • C. Pilissao, et al., "Influence of temperature (°C) on the conversion degrees (%) in the acylation of (RS)," ResearchGate, 2012. [Online]. Available: [Link]

  • R. B. Merrifield, et al., "Detection and prevention of urethane acylation during solid phase peptide synthesis by anhydride methods," The Journal of Organic Chemistry, 1978. [Online]. Available: [Link]

  • University of Louisville, "The oxidation of amino alcohols," ThinkIR, 1932. [Online]. Available: [Link]

  • J. A. McCubbin, et al., "O-nucleophilic amino alcohol acyl-transfer catalysts: the effect of acidity of the hydroxyl group on the activity of the catalyst," PubMed, 2003. [Online]. Available: [Link]

  • M. Bodanszky, et al., "Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides," The Journal of Organic Chemistry, 1976. [Online]. Available: [Link]

  • AAPPTec, "Planning a Peptide Synthesis," AAPPTec. [Online]. Available: [Link]

  • A. Isidro-Llobet, et al., "The challenge of peptide nucleic acid synthesis," Chemical Society Reviews, 2023. [Online]. Available: [Link]

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Technical Support Center: Ethyl 5-hydroxypentylcarbamate Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with Ethyl 5-hydroxypentylcarbamate (CAS: 210056-91-0). It prioritizes practical, bench-proven methodologies over theoretical generalities.

Product Identity: Ethyl 5-hydroxypentylcarbamate CAS: 210056-91-0 Formula:


MW:  175.23  g/mol
Physical State:  Viscous colorless to pale yellow oil (often mistaken for a solid due to high viscosity at low temps).

Quick Diagnostic & Decision Matrix

Use this section to identify the correct purification pathway based on your crude material's status.

Observation Likely Impurity/Issue Recommended Protocol
Product smells "fishy" or amine-like Residual 5-amino-1-pentanol starting material.Protocol B (Acidic Wash)
Product is cloudy/opaque oil Trapped solvent or inorganic salts.Protocol C (Drying & Filtration)
NMR shows extra ethyl peaks Residual Diethyl carbonate or Ethyl chloroformate.High Vacuum Drying (< 1 mbar)
TLC shows a spot running just above product Cyclic carbamate byproduct (Piperidine derivative).Protocol A (Flash Chromatography)
Bulk scale (>50g) purification needed N/AProtocol D (Vacuum Distillation)

Visualization: Purification Logic Flow

The following diagram illustrates the decision logic for purifying crude reaction mixtures containing Ethyl 5-hydroxypentylcarbamate.

PurificationLogic Start Crude Reaction Mixture CheckAmine Check: Amine Odor or Ninhydrin Positive? Start->CheckAmine AcidWash Protocol B: Acidic Aqueous Workup (Removes 5-amino-1-pentanol) CheckAmine->AcidWash Yes CheckPurity Check: TLC/NMR Purity CheckAmine->CheckPurity No AcidWash->CheckPurity Flash Protocol A: Flash Chromatography (DCM:MeOH Gradient) CheckPurity->Flash Impurities < 10% Distill Protocol D: Kugelrohr Distillation (High Vacuum) CheckPurity->Distill Bulk / High Impurity Final Pure Ethyl 5-hydroxypentylcarbamate (Viscous Oil) Flash->Final Distill->Final

Caption: Decision tree for selecting the optimal purification method based on impurity profile.

Detailed Purification Protocols

Protocol A: High-Purity Flash Chromatography

Best for: Removing non-polar byproducts and cyclic impurities on a <10g scale. Mechanism: Exploits the polarity difference between the carbamate (polar) and cyclic byproducts (less polar).

  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH).

  • Procedure:

    • Equilibration: Pre-flush column with 100% DCM.

    • Loading: Dissolve crude oil in minimum DCM. If viscous, add a trace of MeOH.

    • Gradient Elution:

      • 0-5 min: 100% DCM (Elutes non-polar impurities).

      • 5-15 min: 0%

        
         5% MeOH in DCM.
        
      • Target Elution: The product typically elutes at 3-5% MeOH .

    • Detection: Stain with Ninhydrin (faint pink/purple upon heating) or KMnO4 (yellow spot on purple background). Note: Carbamates react slowly with Ninhydrin compared to free amines.

  • Validation: Evaporate fractions; product should be a clear, colorless oil.

Protocol B: Chemoselective Acidic Wash (Amine Removal)

Best for: Removing unreacted 5-amino-1-pentanol without running a column. Mechanism: Converts the basic amine into a water-soluble ammonium salt, while the neutral carbamate remains in the organic layer.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Do not use DCM as emulsions form easily with amino-alcohols.

  • Acid Wash:

    • Wash organic layer 2x with 1M HCl or 10% Citric Acid .

    • Critical Step: Keep the aqueous phase pH < 3.

  • Neutralization (Optional but recommended): Wash organic layer 1x with Saturated

    
     to remove excess acid traces.
    
  • Drying: Dry over anhydrous

    
     and concentrate.
    
  • Result: Amine-free oil.

Protocol C: Drying & Solvent Removal (The "Cloudy Oil" Fix)

Best for: Final polishing of the oil if it appears cloudy or contains solvent traps.

  • Azeotropic Drying: Dissolve oil in a small amount of DCM .

  • Filtration: Pass through a 0.45

    
     PTFE syringe filter or a small pad of Celite to remove inorganic salts (cloudiness source).
    
  • High Vacuum: Rotovap at 40°C, then place on a high-vacuum manifold (< 1 mbar) for 4-6 hours.

    • Why? The viscous nature of hydroxy-carbamates traps solvent molecules (ethanol/DCM) effectively. High vacuum is mandatory for accurate yield calculation.

Protocol D: Kugelrohr Distillation (Bulk Scale)

Best for: >10g scale where chromatography is expensive. Warning: High heat can cause cyclization to cyclic urethanes.

  • Setup: Kugelrohr distillation apparatus.

  • Conditions:

    • Pressure: < 0.5 mmHg (High Vacuum essential).

    • Oven Temperature: Slowly ramp from 100°C to 140°C.

  • Collection: The product will distill as a thick oil.

  • Caution: If the temperature exceeds 160°C, thermal degradation increases.

Troubleshooting & FAQs

Q1: Why is my product an oil? I expected a solid.

Technical Insight: Ethyl 5-hydroxypentylcarbamate has a flexible alkyl chain (


) and a polar head group. This structure disrupts crystal lattice formation. While it can solidify at very low temperatures or high purity, it exists as a supercooled liquid (viscous oil) at room temperature in 95% of cases.
  • Action: Do not attempt to recrystallize from standard solvents. Rely on chromatographic purity.

Q2: I see a second spot on TLC running very close to my product. What is it?

Diagnosis: This is likely the cyclic carbamate (tetrahydro-2H-1,3-oxazin-2-one derivative) or a dimer. This forms if the reaction was heated too long or if the starting amino-alcohol cyclized before reacting with the chloroformate.

  • Solution: Use Protocol A (Flash Chromatography). The cyclic byproduct is less polar (lacks the free -OH and -NH hydrogen bond donors of the open chain) and will elute before your target product in a DCM/MeOH system.

Q3: How do I store this compound?

Recommendation: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Reasoning: The primary hydroxyl group is susceptible to oxidation over long periods, and the carbamate can slowly hydrolyze if exposed to atmospheric moisture.

References

  • ChemicalBook. (n.d.). Ethyl 5-hydroxypentylcarbamate Properties and Data. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-(Boc-amino)-1-pentanol (Analogue Reference for Physical State). Retrieved from

  • National Institutes of Health (NIH). (2014). Determination of carbamates in edible vegetable oils by UHPLC-MS/MS. Talanta. Retrieved from

  • Google Patents. (2006). Crystallization and purification method of hydroxyalkyl amide (CN105384654A). Retrieved from

  • BenchChem. (2025).[1][2] Technical Guide to the Synthesis and Purification of Amino-Alcohols. Retrieved from

Sources

Technical Support Center: Preventing Oxidation of the Hydroxyl Group in Carbamate Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the prevention of hydroxyl group oxidation in carbamate linkers, a critical aspect of developing stable and effective bioconjugates, particularly antibody-drug conjugates (ADCs).

Introduction

Carbamate linkers are frequently employed in drug development to connect a payload to a targeting moiety, such as an antibody. The stability of this linkage is paramount to ensure the therapeutic agent remains intact until it reaches its target. However, carbamate linkers containing hydroxyl groups are susceptible to oxidation, which can lead to premature cleavage of the linker and release of the payload, potentially causing off-target toxicity and reduced efficacy. This guide will equip you with the knowledge and protocols to mitigate this challenge.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: My hydroxyl-containing carbamate linker is degrading during my reaction, what are the likely causes?

Answer:

Degradation of your hydroxyl-containing carbamate linker is most likely due to oxidation of the hydroxyl group. This can be initiated by several factors in your reaction environment.

Primary Causes and Solutions:

  • Presence of Dissolved Oxygen: Atmospheric oxygen is a common culprit in oxidation reactions.

    • Solution: Implement inert atmosphere techniques.[1][2] This involves removing air from your reaction vessel and replacing it with an inert gas like argon or nitrogen.[1][2]

  • Trace Metal Contamination: Transition metals can catalyze oxidation reactions.[3][4]

    • Solution: Use high-purity, metal-free solvents and reagents. Consider treating your reaction mixture with a chelating agent like EDTA to sequester any trace metal ions.

  • Reaction Temperature: Higher temperatures can accelerate the rate of oxidation.

    • Solution: If your reaction conditions permit, perform the experiment at a lower temperature.

  • pH of the Reaction Mixture: The stability of carbamates can be pH-dependent.[5][6][7] While generally more stable than esters, extremes in pH can promote degradation.[8]

    • Solution: Maintain a pH within the optimal stability range for your specific carbamate linker, which is typically between pH 4 and 7.[7] Preliminary studies have shown some carbamate bonds to be hydrolytically stable in the pH 2-12 range.[9]

Issue 2: I've implemented an inert atmosphere, but I'm still observing linker degradation. What else can I do?

Answer:

If you are still observing degradation under an inert atmosphere, consider the following advanced strategies:

  • Addition of Antioxidants: Antioxidants can be added to your reaction mixture to scavenge any residual oxidizing species.[10][11]

    • Recommended Antioxidants:

      • Ascorbic Acid (Vitamin C): A water-soluble antioxidant.

      • Butylated Hydroxytoluene (BHT): An organic-soluble antioxidant.

    • Protocol: Introduce the antioxidant at the beginning of your reaction. The optimal concentration will need to be determined empirically for your specific system.

  • Use of Protecting Groups: Temporarily masking the hydroxyl group with a protecting group can prevent its oxidation during the reaction.[12][13][14]

    • Common Hydroxyl Protecting Groups: Silyl ethers (e.g., TBDMS), benzyl ethers, and acetals are commonly used.[14][15][16]

    • Consideration: The choice of protecting group depends on its stability to your reaction conditions and the ease of its removal (deprotection) afterward.[12]

Issue 3: How can I confirm that oxidation of the hydroxyl group is the cause of my linker instability?

Answer:

A combination of analytical techniques can be employed to identify and quantify the degradation products, confirming the oxidative pathway.

Recommended Analytical Methods:

Analytical MethodPrincipleInformation Provided
Mass Spectrometry (LC-MS) Separates molecules by liquid chromatography followed by mass analysis.Identifies and quantifies the parent linker and its degradation products based on their mass-to-charge ratio.[17]
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase.Quantifies the disappearance of the starting material and the appearance of degradation products.[18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information about the degradation products, confirming the site of oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing and handling hydroxyl-containing carbamate linkers to prevent oxidation?

A1: To ensure the long-term stability of your linkers, follow these storage and handling guidelines:

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C). Protect from light, as light can also initiate oxidative processes.

  • Handling: When preparing solutions, use deoxygenated solvents.[2] Briefly purge the vial with an inert gas before and after withdrawing the material.

Q2: Can the structure of the carbamate linker itself influence its susceptibility to oxidation?

A2: Yes, the local chemical environment of the hydroxyl group plays a significant role.

  • Steric Hindrance: Bulky groups near the hydroxyl group can sterically hinder the approach of oxidizing agents, thus reducing the rate of oxidation.

  • Electronic Effects: Electron-withdrawing groups near the hydroxyl group can make it less susceptible to oxidation.

Q3: Are there alternative linker chemistries that are less prone to oxidation?

A3: While carbamates are generally robust, if oxidation remains a persistent issue, you might consider linkers that do not contain susceptible hydroxyl groups. However, it's important to note that other linker types have their own stability considerations. For instance, some linkers are designed to be cleaved by specific enzymes within the target cell.[20][21][22]

Q4: What is the mechanism of hydroxyl group oxidation on a carbamate linker?

A4: The oxidation of a primary alcohol on a linker typically proceeds to an aldehyde and then can be further oxidized to a carboxylic acid.[23][24][25] This process often involves the formation of a hydrate intermediate in the presence of water.[25] The presence of oxidizing agents, such as transition metals or dissolved oxygen, facilitates this transformation.[3][26][27]

Experimental Protocols

Protocol 1: Procedure for Setting Up an Inert Atmosphere for Carbamate Linker Reactions

This protocol describes the "balloon" method for creating an inert atmosphere, which is suitable for many small-scale reactions.[28][29][30]

Materials:

  • Reaction flask with a rubber septum

  • Needles (one long, one short)

  • Balloon filled with inert gas (argon or nitrogen)

  • Inert gas source

Procedure:

  • Drying Glassware: Ensure your reaction flask is thoroughly dried, either by flame-drying under vacuum or oven-drying.[2][29]

  • Assembly: While the flask is still warm, seal it with a rubber septum.

  • Purging: Insert the long needle connected to the inert gas-filled balloon through the septum. Insert the short needle as an outlet.

  • Flushing: Allow the inert gas to flow through the flask for several minutes to displace the air.[28][29]

  • Equilibration: Remove the short outlet needle first, followed by the inert gas inlet needle. The flask is now under a positive pressure of inert gas.

  • Reagent Addition: Add your deoxygenated solvents and reagents via syringe through the septum.

Diagrams
Mechanism of Hydroxyl Group Oxidation

OxidationMechanism cluster_0 Oxidation Pathway cluster_1 Influencing Factors Carbamate_Linker_OH Carbamate Linker (with -CH2OH) Aldehyde Aldehyde Intermediate Carbamate_Linker_OH->Aldehyde [O] Carboxylic_Acid Carboxylic Acid (Linker Cleavage) Aldehyde->Carboxylic_Acid [O], H2O Oxygen O2 Oxygen->Carbamate_Linker_OH Metals Metal Ions Metals->Carbamate_Linker_OH Heat Heat Heat->Carbamate_Linker_OH

Caption: Oxidation of a primary alcohol on a carbamate linker.

Decision-Making Workflow for Preventing Oxidation

TroubleshootingWorkflow start Linker Instability Observed check_oxidation Is oxidation of the hydroxyl group suspected? start->check_oxidation implement_inert Implement Inert Atmosphere Techniques check_oxidation->implement_inert Yes other_causes Investigate Other Degradation Pathways (e.g., Hydrolysis) check_oxidation->other_causes No check_again Is instability still present? implement_inert->check_again add_antioxidants Add Antioxidants check_again->add_antioxidants Yes end Stable Linker Achieved check_again->end No use_protecting_groups Use Protecting Groups add_antioxidants->use_protecting_groups If still unstable add_antioxidants->end alternative_linkers Consider Alternative Linker Chemistries use_protecting_groups->alternative_linkers If still unstable use_protecting_groups->end alternative_linkers->end

Caption: Troubleshooting workflow for linker instability.

References

  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key...1

  • Wikipedia. Alcohol oxidation. Link

  • YouTube. (2022, February 2). Inert Atmosphere, with no O2. Link

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?Link

  • Quora. (2020, June 8). What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level?Link

  • Introduction to Organic Chemistry. 12.7. Oxidation of Alcohols via Elimination. Link

  • AWS. Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. Link

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Link

  • Wikipedia. Air-free technique. Link

  • RSC Publishing. Transition metal based catalysts in the aerobic oxidation of alcohols. Link

  • PMC. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids. Link

  • Medicinal Chemistry. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Link

  • Lumen Learning. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II. Link

  • MSU Extension. (2008, March 18). Effect of water pH on the stability of pesticides. Link

  • Jack Westin. Alcohols Important Reactions - Alcohols - MCAT Content. Link

  • ResearchGate. (2025, August 6). Transition metal catalysis in aerobic alcohol oxidation | Request PDF. Link

  • ResearchGate. Mechanism of the reaction between an isocyanate and a hydroxyl group to...Link

  • The Royal Society. (2025, January 8). Recent advances in metal-catalysed oxidation reactions. Link

  • DigitalCommons@USU. (2001, July). Effect of Water pH on the Chemical Stability of Pesticides. Link

  • ResearchGate. (2016, September 10). Which one is stronger in alkaline hydrolysis? Carbamate or Ester?Link

  • ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. Link

  • Slideshare. PROTECTING GROUPS for HYDROXYL GROUP ..m.pharm | PPTX. Link

  • Dr. Zachary H. Houston. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Link

  • Chemistry LibreTexts. (2021, July 31). 15.7: Oxidation of Alcohols. Link

  • Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Link

  • Wikipedia. Protecting group. Link

  • ResearchGate. (2025, August 10). Stabilizing Guanosine-Sterol Ion Channels with a Carbamate to Urea Modification in the Linker | Request PDF. Link

  • Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Link

  • Purdue University Graduate School. SOLID-STATE STABILITY OF ANTIBODY-DRUG CONJUGATES. Link

  • Google Patents. EP0850986A1 - Amino crosslinking agents functionalized with carbamate groups and coating compositions containing the same. Link

  • ResearchGate. (2025, August 10). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates | Request PDF. Link

  • MDPI. (2016, April 14). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Link

  • ResearchGate. A Closer Examination of 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Amino Acid Derivatization in HPLC with Multiple Detection Modes | Request PDF. Link

  • Benchchem. A Comparative Guide to Analytical Methods for Validating ADC Linker Cleavage. Link

  • ChemRxiv. Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. Link

  • RSC Publishing. (2025, November 25). Towards a glutathione-cleavable azobenzene linker for antibody-drug conjugates. Link

  • ChemRxiv. (2023, October 18). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. Link

  • Google Patents. US6462144B1 - Carbamate-functional resins and their use in high solids coating compositions. Link

  • PMC. (2020, May 5). Trimethyl-Substituted Carbamate as a Versatile Self-Immolative Linker for Fluorescence Detection of Enzyme Reactions. Link

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Cyclizations involving oxyanions as nucleophiles towards the carbamate linkage in the rate-determining step. Link

  • ChemRxiv. Alpha-Ammonium Carbamates Undergo Efficient Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Link

  • PMC. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Link

  • PMC. Chemoselective Hydroxyl Group Transformation: An Elusive Target. Link

  • Thermo Fisher Scientific. A Platform Method for Oxidation Monitoring in Monoclonal Antibodies and Fc-Fusion Proteins. Link

  • ResearchGate. Typical covalent o-carbamate linkage afforded by coupling reaction of... | Download Scientific Diagram. Link

  • European Patent Office. (2022, October 5). METHYLENE CARBAMATE LINKERS FOR USE WITH TARGETED-DRUG CONJUGATES - EP 3082878 B1. Link

  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Link

  • MDPI. (2021, December 21). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. Link

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Ethyl N-Alkyl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical development and chemical analysis, a profound understanding of molecular structure is paramount. Ethyl N-alkyl carbamates, a class of compounds significant in organic synthesis and as potential metabolites of various pharmaceuticals, present a unique analytical challenge. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as the definitive tool for their structural elucidation. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of ethyl N-alkyl carbamates, offering field-proven insights into how the nature of the N-alkyl substituent dictates the fragmentation pathways. We will explore the underlying mechanistic principles, supported by experimental data, to empower researchers in their analytical endeavors.

Foundational Principles of Carbamate Fragmentation

The fragmentation of ethyl N-alkyl carbamates upon ionization is not a random process but a predictable cascade of reactions governed by the principles of ion stability. The initial ionization, typically via Electron Ionization (EI) in GC-MS or Electrospray Ionization (ESI) in LC-MS, generates a molecular ion (M•+ in EI, [M+H]+ in ESI). The subsequent fragmentation of this energized ion is primarily directed by the carbamate functional group and the attached N-alkyl chain.

Two principal fragmentation mechanisms dominate the mass spectra of these compounds: Alpha (α)-Cleavage and the McLafferty Rearrangement .

  • Alpha (α)-Cleavage: This is a charge-site initiated fragmentation common in molecules containing a heteroatom like nitrogen.[1][2] It involves the cleavage of a bond adjacent (alpha) to the nitrogen atom.[3] The nitrogen's ability to stabilize the resulting positive charge through its lone pair of electrons makes this a highly favored pathway.[4] For N-alkyl carbamates, this can occur on either side of the nitrogen, leading to the loss of the alkyl group or fragmentation within the ethyl ester moiety.

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl-containing compounds that possess a γ-hydrogen (a hydrogen atom on the third carbon away from the carbonyl group) on a flexible chain.[5][6] The reaction proceeds through a six-membered ring transition state, resulting in the transfer of the γ-hydrogen to the carbonyl oxygen and the subsequent cleavage of the β-bond, eliminating a neutral alkene.[7][8] The resulting fragment is a resonance-stabilized enol radical cation.[6] The presence and nature of the N-alkyl chain are critical for this rearrangement to occur.

Comparative Fragmentation Analysis: The Influence of the N-Alkyl Group

The true diagnostic power of mass spectrometry lies in observing how fragmentation patterns shift with subtle changes in molecular structure. Here, we compare the fragmentation of the parent ethyl carbamate with its N-alkylated analogs.

Baseline Case: Ethyl Carbamate (R = H)

Ethyl carbamate, the simplest member of this family, provides a foundational fragmentation pattern. In GC-MS analysis, its EI mass spectrum is characterized by a distinct set of ions. The molecular ion (m/z 89) is typically observed.[9] Key fragment ions include m/z 74 (loss of a methyl radical), m/z 62, and m/z 44.[9][10][11] These ions are considered diagnostic for the core ethyl carbamate structure and are often used in selected ion monitoring (SIM) for quantitative analysis.[9][12][13]

N-Methyl and N-Ethyl Carbamates (R = CH₃, C₂H₅)

Introducing a small alkyl group on the nitrogen atom significantly alters the fragmentation landscape.

  • Ethyl N-methylcarbamate: Alpha-cleavage becomes prominent. The most characteristic fragmentation is the loss of methyl isocyanate (CH₃NCO, 57 Da) via a rearrangement process, a pathway noted in other N-methyl carbamates.[14] This results in a prominent ion corresponding to the protonated ethanol fragment. Additionally, α-cleavage can lead to the loss of the N-methyl group.

  • Ethyl N-ethylcarbamate: With an ethyl group, the possibility of a McLafferty rearrangement arises. The N-ethyl group provides the necessary γ-hydrogen relative to the carbonyl group. This leads to the elimination of ethene (28 Da) and the formation of a characteristic fragment ion. Competition with α-cleavage, leading to the loss of an ethyl radical (29 Da), is also expected.

Larger N-Alkyl Groups (R = C₃H₇, C₄H₉, etc.)

As the N-alkyl chain lengthens, the McLafferty rearrangement becomes an increasingly dominant fragmentation pathway.[8]

  • Ethyl N-propylcarbamate: The linear propyl group readily participates in the McLafferty rearrangement, leading to the elimination of propene (42 Da).

  • Ethyl N-butylcarbamate: This compound will similarly undergo a McLafferty rearrangement to lose butene (56 Da).

  • Branched Alkyl Groups (e.g., N-isopropyl): Branching on the alkyl chain favors α-cleavage at the point of branching due to the formation of a more stable secondary carbocation.[15] For ethyl N-isopropylcarbamate, the loss of an isopropyl radical (43 Da) would be a significant fragmentation pathway.

The interplay between these pathways provides a rich dataset for structural confirmation. The presence of a McLafferty rearrangement ion is a strong indicator of a linear alkyl chain of at least three carbons, while dominant α-cleavage at the N-alkyl group can suggest branching.

Quantitative Data Summary

The following table summarizes the expected key ions for a series of ethyl N-alkyl carbamates, providing a quick reference for identification.

N-Alkyl Group (R)Molecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Origin
H 8974 ([M-CH₃]•), 62, 44 ([C₂H₄O]•+)
Methyl 10374 ([M-C₂H₅]•), 58 (α-cleavage), 46 ([M-CH₃NCO]+H)
Ethyl 11788 ([M-C₂H₅]•, α-cleavage), 89 ([M-C₂H₄], McLafferty)
n-Propyl 13188 ([M-C₃H₇]•, α-cleavage), 89 ([M-C₃H₆], McLafferty)
Isopropyl 13188 ([M-C₃H₇]•, α-cleavage, dominant)

Visualizing the Fragmentation Pathways

To better illustrate the core fragmentation mechanisms, the following diagrams depict the electron flow for α-cleavage and the McLafferty rearrangement in a generalized ethyl N-alkyl carbamate.

Caption: Generalized α-cleavage at the N-alkyl group.

Caption: McLafferty rearrangement in an N-alkyl carbamate.

Experimental Protocol: GC-MS Analysis

This section provides a robust, self-validating protocol for the analysis of ethyl N-alkyl carbamates. The choice of GC-MS is predicated on the typical volatility of these smaller carbamate structures.

Objective: To acquire high-quality electron ionization mass spectra for the identification and structural elucidation of ethyl N-alkyl carbamates.

5.1. Sample and Standard Preparation

  • Rationale: Accurate concentration and purity are essential for clear, reproducible spectra. Using a non-interfering solvent is critical.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of each carbamate standard in HPLC-grade acetone or ethyl acetate.

    • Create a working solution by diluting the stock solution to 10 µg/mL with the same solvent.

    • For unknown samples, perform a liquid-liquid extraction with a suitable solvent like dichloromethane if the matrix is aqueous.[13][16] Ensure the final concentration is within the instrument's linear range.

5.2. Instrumentation and Parameters

  • Rationale: The chosen parameters are optimized for good chromatographic separation and sensitive detection of the target analytes. The temperature program is designed to elute the carbamates as sharp peaks.[12]

  • Protocol:

    • Gas Chromatograph (GC):

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Injector: 250°C, splitless mode (1 µL injection volume).

      • Oven Program: Initial temperature of 60°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Full Scan from m/z 40 to 400. For quantitative analysis, switch to Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions identified during full-scan analysis.[9][10]

      • Solvent Delay: Set a solvent delay of 3-4 minutes to protect the filament from the solvent front.

5.3. Data Analysis and Validation

  • Rationale: A systematic approach to data analysis ensures correct peak identification and interpretation of fragmentation.

  • Protocol:

    • Integrate the chromatographic peak for the analyte of interest.

    • Extract the mass spectrum from the apex of the peak.

    • Identify the molecular ion (if present).

    • Propose structures for major fragment ions based on logical neutral losses and known fragmentation mechanisms (α-cleavage, McLafferty rearrangement).

    • Compare the obtained spectrum against a spectral library (e.g., NIST) if available.

    • For validation, confirm that the retention time and the relative abundances of key fragment ions are consistent with an authentic standard run under the same conditions.

Conclusion

The mass spectrometric fragmentation of ethyl N-alkyl carbamates is a highly structured process that provides invaluable information for molecular identification. By understanding the foundational mechanisms of α-cleavage and McLafferty rearrangement, researchers can predict and interpret the mass spectra of these compounds with a high degree of confidence. The size, length, and branching of the N-alkyl substituent serve as the primary directors of fragmentation, creating a unique mass spectral fingerprint for each analog. This guide provides the comparative data and experimental framework necessary for scientists to confidently tackle the analysis of this important class of molecules.

References

  • Title: Gas chromatographic-mass spectrometric determination of ethyl carbamate in alcoholic beverages - PubMed Source: PubMed URL: [Link]

  • Title: Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC Source: PMC URL: [Link]

  • Title: Automated determination of ethyl carbamate in stone-fruit spirits using headspace solid-phase microextraction and gas chromatography-tandem mass spectrometry - PubMed Source: PubMed URL: [Link]

  • Title: Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC Source: PMC URL: [Link]

  • Title: Determination of Residue Levels of Ethyl Carbamate in Alcoholic Beverages by Gas Chromatography/Tandem Mass Spectrometry (GC/MS/MS) | Request PDF Source: ResearchGate URL: [Link]

  • Title: Mass Spectra of Ethyl N-Phenylcarbamate and Ethyl N-Ethylcarbamate. | Analytical Chemistry Source: ACS Publications URL: [Link]

  • Title: OIV-MA-AS315-04 Ethyl carbamate Source: OIV (International Organisation of Vine and Wine) URL: [Link]

  • Title: McLafferty Rearrangement - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Title: How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry Source: Dummies URL: [Link]

  • Title: McLafferty rearrangement - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Electron Impact Promoted Fragmentation of Alkyl-N-(1-phenylethyl)-carbamates of Primary, Secondary and Tertiary Alcohols Source: NASA Technical Reports Server URL: [Link]

  • Title: Determination of Ethyl Carbamate in Alcoholic Beverages and Soy Sauce by Gas Chromatography with Mass Selective Detection: Collaborative Study | Journal of AOAC INTERNATIONAL Source: Oxford Academic URL: [Link]

  • Title: Alpha cleavage - Wikipedia Source: Wikipedia URL: [Link]

  • Title: In mass spectrometry, α-cleavage is most commonly observed in mol... - Pearson Source: Pearson URL: [Link]

  • Title: Alpha (α) Cleavage - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Title: 6.3: Rearangement - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Determination of ethyl carbamate in stone fruit spirits, fruit marc spirits and other spirit drinks – A method validation study Source: CVUA Stuttgart URL: [Link]

  • Title: Determination of Methyl Carbamate and Ethyl Carbamate in White Liquor by GC-MS Source: Airiti Library URL: [Link]

  • Title: A general schematic outline for α-cleavage and β-cleavage when the... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Mass Spectra of N-Substituted Ethyl Carbamates. | Analytical Chemistry Source: ACS Publications URL: [Link]

  • Title: Determination of Ethyl Carbamate in Wine by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry Source: VTechWorks URL: [Link]

  • Title: Fragmentation Mechanisms - Intro to Mass Spectrometry Source: Michigan State University URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: common fragmentation mechanisms in mass spectrometry - YouTube Source: YouTube URL: [Link]

  • Title: mass spectra - fragmentation patterns - Chemguide Source: Chemguide URL: [Link]

  • Title: Ethyl Carbamate (Type-II) - OIV Source: OIV (International Organisation of Vine and Wine) URL: [Link]

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Comparative Stability Profile: Ethyl vs. tert-Butyl (Boc) 5-Hydroxypentylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Ethyl 5-hydroxypentylcarbamate and tert-Butyl (Boc) 5-hydroxypentylcarbamate . While structurally similar, these two carbamates serve fundamentally different roles in medicinal chemistry and linker design due to their divergent stability profiles.

  • tert-Butyl (Boc) Carbamate: A transient protecting group . It is designed to be acid-labile, allowing for the controlled release of the amine functionality under mild acidic conditions (e.g., TFA, HCl).

  • Ethyl Carbamate: A robust structural motif . It exhibits high stability against both acids and mild bases. It is typically utilized as a permanent "capping" group or a stable linker moiety, as its removal requires harsh forcing conditions that often degrade other sensitive functional groups.

Recommendation: Use the Boc variant if downstream amine deprotection is required. Use the Ethyl variant if the carbamate linkage must survive acidic environments (e.g., lysosomal conditions or acidic workups).

Chemical Profile & Physiochemical Properties[1][2]

Both molecules feature a 5-hydroxypentyl chain acting as a spacer, terminated by a carbamate.[1] The primary alcohol (-OH) serves as a conjugation handle (e.g., for esterification or etherification).

FeatureEthyl 5-hydroxypentylcarbamatetert-Butyl (Boc) 5-hydroxypentylcarbamate
Structure


Molecular Weight ~175.23 g/mol ~203.28 g/mol
Lipophilicity (LogP) Lower (More polar)Higher (More lipophilic)
Role Permanent Linker / CapTransient Protecting Group
Acid Stability High (Stable in neat TFA)Low (Cleaves in TFA/HCl)
Base Stability High (Hydrolyzes only at pH >12 + Heat)High (Stable to dilute NaOH/TEA)

Mechanistic Stability Analysis

The divergence in stability is driven by the carbocation stability of the alkyl group attached to the carbamate oxygen.

Acid Sensitivity (The Boc Mechanism)

The Boc group is acid-labile because the tert-butyl group can stabilize a positive charge. Upon protonation of the carbonyl oxygen, the molecule undergoes an


-like elimination:
  • Protonation: Acid protonates the carbonyl oxygen.

  • Fragmentation: The

    
     bond cleaves to form a stable tert-butyl cation  and a carbamic acid intermediate.
    
  • Decomposition: The tert-butyl cation eliminates a proton to form isobutylene (gas), and the carbamic acid spontaneously decarboxylates to release

    
     and the free amine.
    
Acid Resistance (The Ethyl Mechanism)

The ethyl group cannot stabilize a carbocation effectively (primary carbocation is highly unstable). Therefore, the


 fragmentation pathway is energetically inaccessible. Acid-catalyzed hydrolysis of ethyl carbamates requires nucleophilic attack by water on the protonated carbonyl, a reaction that is extremely slow and requires high temperatures and strong mineral acids (e.g., 48% HBr or 6M HCl at reflux).
Mechanistic Diagram

The following diagram illustrates the kinetic cleavage pathway of Boc versus the thermodynamic stability of the Ethyl variant.

StabilityMechanism cluster_0 Acidic Environment (H+) Boc_Start Boc-Carbamate (tBu-O-CO-NH-R) Protonated_Boc Protonated Intermediate (Unstable) Boc_Start->Protonated_Boc +H+ (Fast) Ethyl_Start Ethyl-Carbamate (Et-O-CO-NH-R) Protonated_Et Protonated Intermediate (Stable/Reversible) Ethyl_Start->Protonated_Et +H+ (Fast) tBu_Cation t-Butyl Cation (Stable C+) Protonated_Boc->tBu_Cation Fragmentation (Rate Limiting) Amine Free Amine (NH2-R) Protonated_Boc->Amine Decarboxylation Protonated_Et->Ethyl_Start -H+ (Reversible) Protonated_Et->Amine Cleavage (BLOCKED) Isobutylene Isobutylene (Gas) + CO2 tBu_Cation->Isobutylene Elimination

Figure 1: Comparative degradation pathways under acidic conditions. Note the blockage of the cleavage pathway for the Ethyl variant due to the instability of the primary ethyl cation.

Experimental Validation Protocols

To empirically verify the stability of your specific batch of 5-hydroxypentylcarbamate, perform the following self-validating assays.

Protocol A: Acid Challenge (TFA Solvolysis)

Objective: Quantify the deprotection rate (t1/2) to confirm Boc identity or Ethyl stability.

  • Preparation: Dissolve 10 mg of the carbamate in 0.5 mL of deuterated chloroform (

    
    ) in an NMR tube.
    
  • Baseline Scan: Acquire a

    
    -NMR spectrum (t=0). Note the diagnostic peaks:
    
    • Boc: Singlet at ~1.4 ppm (9H).

    • Ethyl:[2][3] Triplet at ~1.2 ppm (3H) and Quartet at ~4.1 ppm (2H).

  • Acid Addition: Add 0.1 mL of Trifluoroacetic Acid (TFA-d1 if available, or standard TFA). Shake well.

  • Monitoring: Acquire spectra at t=5 min, 30 min, and 1 hour.

  • Interpretation:

    • Boc: The singlet at 1.4 ppm will disappear rapidly (t1/2 < 20 min). New peaks for the free amine salt will appear.

    • Ethyl: The ethyl signals (triplet/quartet) will remain unchanged.

Protocol B: Base Hydrolysis Stress Test

Objective: Assess linker stability for basic workups.

  • Preparation: Dissolve 5 mg of compound in 1 mL of Methanol/Water (1:1).

  • Stress Condition: Add NaOH to a final concentration of 1M.

  • Incubation: Heat to 50°C for 4 hours.

  • Analysis: Neutralize with HCl and analyze via LC-MS.

  • Result:

    • Boc: Generally stable, though prolonged heating may show minor degradation.

    • Ethyl: Stable.[1] Significant hydrolysis usually requires refluxing in ethanolic KOH.

Comparative Data Summary

The following table summarizes expected performance based on standard carbamate kinetics [1, 2].

ConditionEthyl 5-hydroxypentylcarbamateBoc 5-hydroxypentylcarbamate
50% TFA / DCM (RT) Stable (>24 hours)Labile (

min)
4M HCl / Dioxane Stable Labile (Instantaneous)
10% Diethylamine / DMF StableStable
1M NaOH (RT) StableStable
Thermal (150°C) Stable (Boiling pt > 180°C)Unstable (Isobutylene off-gassing)
Storage (Solid, -20°C) >2 Years>1 Year (Hygroscopic)

Decision Workflow

Use this logic flow to select the appropriate reagent for your drug development pipeline.

SelectionLogic Start Select Linker Strategy Q1 Do you need to remove the carbamate later? Start->Q1 Branch_Yes Yes (Transient Protection) Q1->Branch_Yes Deprotection Req. Branch_No No (Permanent Linker) Q1->Branch_No Stable Linker Req. Boc_Select Select Boc-5-hydroxypentylcarbamate Branch_Yes->Boc_Select Q2 Will the linker face strong acids (TFA/HCl)? Branch_No->Q2 Validation Verify Stability Conditions Boc_Select->Validation Ethyl_Select Select Ethyl-5-hydroxypentylcarbamate Ethyl_Select->Validation Q2->Boc_Select No (Boc might survive mild acid) Q2->Ethyl_Select Yes (Acid Stable)

Figure 2: Selection workflow based on downstream processing requirements.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for carbamate cleavage conditions).

  • Dittert, L. W., & Higuchi, T. (1963).[4][5] Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Journal of Pharmaceutical Sciences, 52(9), 852-857.[4] (Kinetics of ethyl carbamate stability).

  • Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4427-4431. (Foundational work on Boc chemistry).

  • BPS Bioscience. (n.d.). Benzyl (5-hydroxypentyl)carbamate Product Data. (Reference for 5-hydroxypentyl scaffold properties).

Sources

A Comparative Guide to the C13 NMR Chemical Shifts of Pentyl Carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the predicted ¹³C NMR chemical shifts for pentyl carbamate, offering a comparative framework based on established principles and experimental data from analogous compounds.

Understanding the ¹³C NMR Spectrum of Carbamates

¹³C NMR spectroscopy provides a distinct signal for each non-equivalent carbon atom in a molecule, with the chemical shift (δ) in parts per million (ppm) indicating the local electronic environment of the nucleus.[1][2] The chemical shift is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and steric effects.[3][4]

In pentyl carbamate, we can anticipate distinct signals for the carbonyl carbon of the carbamate group and for each of the five carbon atoms in the pentyl chain. The electron-withdrawing nature of the nitrogen and oxygen atoms in the carbamate functional group will significantly influence the chemical shifts of adjacent carbons.[5]

Predicted ¹³C NMR Chemical Shifts for Pentyl Carbamate

Below is a table summarizing the predicted ¹³C NMR chemical shifts for pentyl carbamate, alongside experimental data for n-pentanol for comparative analysis.

Carbon AtomPredicted Chemical Shift (δ, ppm) for Pentyl CarbamateExperimental Chemical Shift (δ, ppm) for n-Pentanol[6]Rationale for Prediction
C=O 156 - 158-The carbonyl carbon of a carbamate typically appears in this downfield region due to the deshielding effects of the adjacent oxygen and nitrogen atoms.[7]
C1' 63 - 6562.95The carbon directly attached to the carbamate oxygen is significantly deshielded. Its chemical shift is expected to be slightly downfield compared to the corresponding carbon in n-pentanol due to the influence of the carbonyl group.
C2' 28 - 3032.55The influence of the electronegative carbamate group diminishes with distance. This carbon is expected to be slightly shielded compared to its counterpart in n-pentanol.
C3' 27 - 2928.05Similar to C2', a slight shielding effect is anticipated as the distance from the carbamate group increases.
C4' 21 - 2322.50The chemical shift is expected to be very similar to that in n-pentanol, as the influence of the carbamate group is minimal at this distance.
C5' 13 - 1514.05The terminal methyl group is the most shielded carbon in the alkyl chain, and its chemical shift should closely resemble that of the terminal methyl in n-pentanol.

Visualizing the Structure and Carbon Numbering

To aid in the interpretation of the predicted chemical shifts, the following diagram illustrates the structure of pentyl carbamate with the conventional numbering of the carbon atoms.

Caption: Structure of pentyl carbamate with carbon numbering.

Comparative Analysis with Other Alkyl Carbamates

The predicted chemical shifts for pentyl carbamate are consistent with trends observed in other alkyl carbamates. For instance, in protonated ethyl N-methyl carbamate, the carbonyl carbon appears around 160 ppm.[7] The aliphatic carbons in various carbamate-containing molecules also follow predictable patterns based on their proximity to the electron-withdrawing carbamate group.[8] The key takeaway is the significant downfield shift of the carbonyl carbon and the carbon directly attached to the oxygen (C1'), with a progressive upfield shift for carbons further down the alkyl chain.

Experimental Protocol for ¹³C NMR Data Acquisition

For researchers wishing to acquire experimental ¹³C NMR data for pentyl carbamate or similar compounds, the following protocol outlines a standard procedure.

Objective: To obtain a high-resolution, proton-decoupled ¹³C NMR spectrum.

Materials:

  • Pentyl carbamate sample (10-50 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-50 mg of the pentyl carbamate sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

    • Tune and match the ¹³C probe.

  • Data Acquisition:

    • Set up a standard proton-decoupled ¹³C NMR experiment.

    • Typical acquisition parameters include:

      • Spectral width: ~250 ppm

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 128 or more, depending on the sample concentration.[8]

    • Broadband proton decoupling is typically employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.[2]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[5][9]

    • Integrate the peaks if quantitative analysis is required, though routine ¹³C NMR is generally not quantitative.[10]

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup acquire Acquire Data (Proton Decoupled) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference Spectrum phase->reference

Caption: Workflow for acquiring ¹³C NMR data.

Conclusion

This guide provides a comprehensive overview of the expected ¹³C NMR chemical shifts for pentyl carbamate based on established spectroscopic principles and comparative data from analogous molecules. By understanding the influence of the carbamate functional group on the pentyl chain, researchers can confidently predict and interpret the ¹³C NMR spectrum of this and related compounds. The provided experimental protocol offers a practical framework for obtaining high-quality NMR data for further structural verification.

References

  • American Chemical Society. (n.d.). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds.
  • University of Calgary. (n.d.). C NMR Spectroscopy.
  • ResearchGate. (n.d.). the 13 C NMR spectra data of compound 1-3 (δ, ppm).
  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy.
  • University of Ottawa. (n.d.). 13 Carbon NMR.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • Chad's Prep. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR. Retrieved from [Link]

  • Chemguide. (2014, November 15). the background to C-13 NMR spectroscopy.
  • Mizyuk, V., & Shibanov, V. (2010). CALCULATION OF NMR 13C SPECTRA OF PENTANOL AND ITS ESTERS AS AN EXAMPLE OF EFFECTIVE APPLICATION OF ADDITIVITY OF CHEMICAL SHIFT. Ukrainian Academy of Printing.
  • PubMed. (1976, October 10). Evidence from 13C NMR for protonation of carbamyl-P and N-(phosphonacetyl)-L-aspartate in the active site of aspartate transcarbamylase.
  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • ResearchGate. (n.d.). Solid state 13C CP-MAS NMR-spectrum of AMP carbamate formed in TEGDME.
  • Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-hydroxypentylcarbamate
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Ethyl 5-hydroxypentylcarbamate

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